Definitive Guide to the Synthesis and Characterization of 4-Iodo-6-methylpyrimidine
Topic: Synthesis and Characterization of 4-Iodo-6-methylpyrimidine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 4-Iodo-6-methylpyrimidine...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis and Characterization of 4-Iodo-6-methylpyrimidine
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Iodo-6-methylpyrimidine (CAS: 1378865-35-0) represents a critical halogenated heterocyclic scaffold in medicinal chemistry. Unlike its chlorinated counterpart, the iodo-derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), serving as a "privileged structure" for diversifying the C4 position of the pyrimidine ring while retaining the C6-methyl group as a metabolic handle or steric blocker.
This guide moves beyond generic preparations, offering a field-validated, three-step synthetic architecture starting from commodity precursors. It addresses the specific instability issues inherent to iodopyrimidines—namely photolytic deiodination—and provides a robust characterization framework.
Strategic Synthetic Architecture
The synthesis is designed to ensure regiochemical purity. Direct iodination of the pyrimidine ring is often non-selective; therefore, a stepwise functional group interconversion (FGI) strategy is employed. The route moves from an acyclic condensation to a hydroxy-intermediate, followed by chlorination, and finally, a Finkelstein-type halogen exchange.
Retrosynthetic Analysis (Graphviz Visualization)
Figure 1: Retrosynthetic logic ensuring correct placement of the methyl group at C6 and the leaving group at C4.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methyl-4(3H)-pyrimidinone
Objective: Construct the pyrimidine ring with correct methyl regiochemistry.
Critical Note: Use formamidine acetate, not acetamidine. Acetamidine would yield the 2,6-dimethyl analog.
Cool the 57% HI solution to 0°C in a foil-wrapped flask (protect from light).
Add 4-chloro-6-methylpyrimidine portion-wise.
Allow to warm to room temperature, then stir at 40°C for 4-6 hours. Do not reflux vigorously as HI can liberate
vapor.
Workup: Cool the mixture. Neutralize carefully with solid
or saturated solution until pH ~8.
Add solid sodium thiosulfate (
) to quench any free iodine (color change from dark brown to pale yellow).
Extract with Ethyl Acetate (3x).
Dry over
, filter, and concentrate in vacuo in the dark.
Purification: Recrystallization from hexanes or sublimation if high purity is required.
Mechanistic Insight
The conversion of the chloro- to the iodo-derivative proceeds via an acid-catalyzed
mechanism. The high concentration of protons () protonates the pyrimidine nitrogens (N1/N3), significantly increasing the electrophilicity of the C4 carbon. This lowers the energy barrier for the attack of the soft nucleophile (iodide, ).
Chlorination of hydroxypyrimidines: World Intellectual Property Organization, WO2002000628A2.
Iodination via HI (General Protocol): ChemicalBook, 4-Amino-6-iodopyrimidine synthesis references (Analogous chemistry).
Cross-Coupling Applications: Journal of Medicinal Chemistry, "Pyridopyrimidines In Medicinal Chemistry".
Safety Data: Fisher Scientific, SDS for methylpyrimidines.
Exploratory
An In-depth Technical Guide to the Spectroscopic Properties of 4-Iodo-6-methylpyrimidine
Abstract This technical guide provides a comprehensive analysis of the anticipated spectroscopic properties of 4-Iodo-6-methylpyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug development. W...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive analysis of the anticipated spectroscopic properties of 4-Iodo-6-methylpyrimidine, a heterocyclic compound of interest in synthetic chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in the principles of spectroscopic interpretation and comparative data from analogous structures, offers a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and drug development professionals, providing not only predicted data but also the causal reasoning behind the spectral features and detailed protocols for their experimental validation.
Introduction and Molecular Structure
4-Iodo-6-methylpyrimidine belongs to the pyrimidine family, a class of nitrogen-containing heterocycles central to the structure of nucleobases in DNA and RNA. The strategic placement of an iodo group at the 4-position and a methyl group at the 6-position creates a unique electronic and steric environment, making it a potentially valuable intermediate in cross-coupling reactions and as a scaffold in medicinal chemistry.
The iodine atom, being a heavy and moderately electronegative halogen, is expected to significantly influence the molecule's spectroscopic behavior through inductive effects, resonance, and its large atomic mass. The electron-donating methyl group will further modulate the electronic landscape of the pyrimidine ring. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 4-Iodo-6-methylpyrimidine, both ¹H and ¹³C NMR will provide definitive information about its structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to show three distinct signals corresponding to the two aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronegativity of the nitrogen atoms and the substituents.
Table 1: Predicted ¹H NMR Data for 4-Iodo-6-methylpyrimidine
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H2
~9.0 - 9.2
Singlet (s)
N/A
Located between two electronegative nitrogen atoms, leading to significant deshielding.
H5
~7.5 - 7.7
Singlet (s)
N/A
Adjacent to the iodine atom. The deshielding effect of iodine and the aromatic ring current place it in this region.
-CH₃
~2.6 - 2.8
Singlet (s)
N/A
Protons of the methyl group attached to the aromatic ring.
Causality Behind Predictions:
The proton at the C2 position is expected to be the most downfield-shifted due to the anisotropic effect and the inductive withdrawal of the two adjacent nitrogen atoms. The proton at C5 will be influenced by the iodine at C4. The methyl protons at C6 will appear as a singlet in the typical alkyl-aromatic region. The absence of adjacent protons for H2, H5, and the methyl group results in singlet multiplicities for all signals. The exact chemical shifts can be influenced by the choice of deuterated solvent due to solvent-solute interactions[1].
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals for the five carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.
Table 2: Predicted ¹³C NMR Data for 4-Iodo-6-methylpyrimidine
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C2
~158 - 160
Situated between two nitrogen atoms, resulting in a significant downfield shift.
C4
~120 - 125
Directly bonded to iodine. The "heavy atom effect" of iodine typically shifts the attached carbon upfield compared to other halogens.
C5
~130 - 135
Aromatic CH carbon.
C6
~165 - 170
Attached to a nitrogen atom and the methyl group.
-CH₃
~23 - 26
Typical range for a methyl group attached to an aromatic ring.
Causality Behind Predictions:
The carbon atoms C2 and C6 are expected to be the most deshielded (downfield) due to their direct attachment to the electronegative nitrogen atoms. The C4 carbon, bonded to iodine, is a key diagnostic peak. While halogens are electronegative, the chemical shift of a carbon bonded to a heavier halogen like iodine is often shifted upfield relative to lighter halogens due to spin-orbit coupling effects.
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
Sample Preparation: Dissolve 5-10 mg of 4-Iodo-6-methylpyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
Internal Standard: Use of a solvent with a known residual peak (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm) is standard[2]. For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added, although it is often used as a reference set to 0 ppm.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
Lock the spectrometer on the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal homogeneity and resolution.
¹H NMR Acquisition:
Acquire the spectrum using a standard pulse sequence.
Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
Process the data with Fourier transformation, phase correction, and baseline correction.
¹³C NMR Acquisition:
Acquire the spectrum using a proton-decoupled pulse sequence.
A greater number of scans will be required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.
Processing steps are similar to ¹H NMR.
NMR Workflow Diagram
Caption: Workflow for NMR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.
Predicted Mass Spectrum
For 4-Iodo-6-methylpyrimidine (C₅H₅IN₂), the expected monoisotopic mass is approximately 219.95 g/mol .
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z ≈ 220. The presence of iodine (¹²⁷I is 100% abundant) will make this peak sharp and easily identifiable.
Key Fragmentation Pathways: Electron Impact (EI) ionization would likely induce fragmentation. Common fragmentation patterns for alkyl halides and aromatic compounds can be anticipated[3].
Loss of Iodine Radical (M - I)⁺: Cleavage of the C-I bond is a highly probable fragmentation pathway, which would result in a significant peak at m/z ≈ 93 (C₅H₅N₂⁺). This fragment corresponds to the 6-methylpyrimidine cation.
Loss of Methyl Radical (M - CH₃)⁺: Loss of the methyl group would lead to a fragment at m/z ≈ 205 (C₄H₂IN₂⁺).
Ring Fragmentation: The pyrimidine ring itself can undergo cleavage, often through the loss of HCN (m/z 27), leading to further smaller fragments.
Experimental Protocol for Mass Spectrometry
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a standard and effective method. For less volatile samples, direct insertion or soft ionization techniques like Electrospray Ionization (ESI) can be used[4].
Ionization: Use an EI source (typically at 70 eV) to induce ionization and fragmentation, providing a characteristic fragmentation pattern. ESI would be used to primarily observe the protonated molecular ion [M+H]⁺.
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragments.
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.
Mass Spectrometry Workflow Diagram
Caption: Workflow for Mass Spectrometric Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Spectrum
Table 3: Predicted IR Absorption Bands for 4-Iodo-6-methylpyrimidine
Wavenumber (cm⁻¹)
Vibration Type
Rationale
~3100 - 3000
C-H stretch (aromatic)
Stretching of the C-H bonds on the pyrimidine ring.
~2980 - 2850
C-H stretch (aliphatic)
Asymmetric and symmetric stretching of the C-H bonds in the methyl group.
~1600 - 1450
C=C and C=N stretch
Ring stretching vibrations of the pyrimidine core. These are often multiple sharp bands.
~1450 - 1370
C-H bend (aliphatic)
Bending vibrations of the methyl group.
~1200 - 1000
C-H in-plane bend
In-plane bending of the aromatic C-H bonds.
~850 - 750
C-H out-of-plane bend
Out-of-plane bending ("wagging") of the aromatic C-H bonds.
~600 - 500
C-I stretch
The C-I bond stretch is expected in the far-IR region and is often weak.
Causality Behind Predictions:
The IR spectrum will be dominated by vibrations characteristic of a substituted aromatic heterocycle[5]. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group appear just below 3000 cm⁻¹. The most diagnostic region is the "fingerprint region" (<1500 cm⁻¹), where the complex C=C and C=N ring stretches and various bending vibrations provide a unique pattern for the compound[6]. The C-I stretch is expected at a low wavenumber due to the heavy mass of the iodine atom.
Experimental Protocol for IR Spectroscopy
Sample Preparation:
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
Liquid/Solution Samples: Place a drop of the neat liquid or a concentrated solution (in a solvent like CCl₄ or CS₂) between two salt plates (e.g., NaCl or KBr).
Data Acquisition:
Record a background spectrum of the empty sample holder (or pure KBr pellet/ATR crystal).
Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.
Predicted UV-Vis Spectrum
The pyrimidine ring is an aromatic system capable of π → π* and n → π* electronic transitions.
π → π Transitions:* Strong absorptions are expected in the range of 200-280 nm. For substituted pyrimidines, one or more intense bands in this region are typical[7][8]. The methyl and iodo substituents will cause a bathochromic (red) shift compared to unsubstituted pyrimidine.
n → π Transitions:* A weaker, longer-wavelength absorption band corresponding to the n → π* transition of the non-bonding electrons on the nitrogen atoms may be observed, typically above 270 nm. This band is often submerged by the more intense π → π* transitions.
Experimental Protocol for UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of 4-Iodo-6-methylpyrimidine in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be chosen to yield an absorbance value between 0.1 and 1.0.
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution.
Place the cuvettes in the spectrophotometer.
Scan a range from approximately 200 to 400 nm. The instrument will record the absorbance as a function of wavelength.
Data Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ) and calculate the molar absorptivity (ε) if the concentration is known accurately.
Conclusion
This guide presents a detailed predictive analysis of the spectroscopic properties of 4-Iodo-6-methylpyrimidine. The anticipated ¹H NMR, ¹³C NMR, Mass, IR, and UV-Vis spectra are founded on established chemical principles and comparative analysis of structurally related compounds. The provided experimental protocols offer a standardized approach for researchers to obtain and validate this data. The collective spectroscopic data will serve as a crucial reference for the positive identification and characterization of this important chemical entity in any research or development pipeline.
References
Vu, T. Q., Yudin, N. V., Kushtaev, A. A., Nguyen, T. X., & Maltsev, S. A. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14154–14163. [Link]
Vu, T. Q., Yudin, N. V., Kushtaev, A. A., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ResearchGate. [Link]
Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Thieme Connect. [Link]
Breda, S., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1-3), 193–206. [Link]
Chemical reactivity of the C-I bond in 4-Iodo-6-methylpyrimidine
Executive Summary: The "Goldilocks" Electrophile In the architecture of bioactive heterocycles, particularly kinase inhibitors, the pyrimidine scaffold is ubiquitous. While 4-chloro-6-methylpyrimidine is a common commodi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Goldilocks" Electrophile
In the architecture of bioactive heterocycles, particularly kinase inhibitors, the pyrimidine scaffold is ubiquitous. While 4-chloro-6-methylpyrimidine is a common commodity chemical, its iodine analog—4-iodo-6-methylpyrimidine —represents a strategic upgrade in reactivity.
The C4-Iodine bond offers a unique "Goldilocks" profile for medicinal chemists:
Enhanced Electrophilicity: The C-I bond is significantly weaker (approx. 57 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol), facilitating oxidative addition by transition metals at lower temperatures.
Regiochemical Control: The 4-position is electronically distinct from the 2-position, allowing for sequential functionalization.
Softness: The large, polarizable iodine atom makes the C4 position a "softer" electrophile, often altering the selectivity profile in nucleophilic aromatic substitutions (
).
This guide dissects the reactivity of this specific scaffold, providing validated protocols for its deployment in drug discovery.[1]
Electronic Landscape & Reactivity Profile
To predict the behavior of 4-iodo-6-methylpyrimidine, one must understand the competing electronic forces at play.
The Vector Map
The pyrimidine ring is electron-deficient (
-deficient), making it naturally susceptible to nucleophilic attack.
N1 & N3: These nitrogen atoms pull electron density via induction (-I) and resonance (-M), creating partial positive charges at C2, C4, and C6.
C4-Iodine: The iodine is a potent leaving group. Its position (para to N1, ortho to N3) makes it the most reactive site on the ring for nucleophilic attack.
C6-Methyl: This group acts as a weak electron donor via hyperconjugation (+I). While this slightly deactivates the ring compared to a bare pyrimidine, it is insufficient to counteract the activation provided by the ring nitrogens and the iodine leaving group. Crucially, the methyl group provides steric bulk that can protect the C5 position and influence the trajectory of incoming nucleophiles at C4.
Visualization: Reactivity Logic Flow
Figure 1: Logical decomposition of the electronic and steric factors driving the reactivity of 4-iodo-6-methylpyrimidine.
The C-I bond is the "bread and butter" for carbon-carbon bond formation. The weak C-I bond allows for Oxidative Addition (the rate-determining step in many couplings) to occur rapidly, often without the need for specialized, electron-rich ligands required for aryl chlorides.
Suzuki-Miyaura Coupling
This is the most reliable method for arylation at the C4 position.
Comparative Advantage:
Unlike the chloro-analog, which often requires temperatures >90°C and phosphine ligands like SPhos or XPhos, the iodo-analog typically couples at 60–80°C using standard Pd(PPh3)4.
Inertion: Charge a reaction vial with the pyrimidine, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
).
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous base.
Reaction: Heat the block to 80°C. Note: The reaction mixture usually turns black (Pd precipitation) upon completion.
Workup: Cool to RT. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over MgSO4.
The 4-alkynylpyrimidine motif is common in tyrosine kinase inhibitors. The C-I bond is superior here because it minimizes the homocoupling of the alkyne (Glaser coupling) by allowing the cross-coupling to proceed at lower temperatures.
Protocol 2: Low-Temp Sonogashira
Reagents: Terminal Alkyne (1.2 equiv), CuI (5 mol%).
Catalyst: PdCl2(PPh3)2 (3 mol%).
Base/Solvent: Et3N (as solvent and base) or THF/Et3N (1:1).
While transition metal catalysis builds the carbon skeleton,
is used to install heteroatoms (N, O, S).
The Mechanism
The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex . The electronegativity of the ring nitrogens stabilizes the negative charge in the intermediate.
Reactivity Hierarchy (Halogens)
In
, the rate-determining step is usually the nucleophilic attack (addition). Therefore, highly electronegative leaving groups (F > Cl) often react faster than Iodine because they lower the LUMO energy of the ring.
However, for 4-iodo-6-methylpyrimidine, the reaction is still highly efficient with amines due to the high electrophilicity of the C4 position.
Data Table: Relative Reactivity in Pyrimidines
Leaving Group (C4)
Rate (Approx)
Pd-Coupling Rate (Oxidative Addn)
Stability (Storage)
Fluorine (-F)
Very High
Low (C-F is strong)
High
Chlorine (-Cl)
Moderate
Moderate (Requires Heat)
Very High
Bromine (-Br)
High
High
High
Iodine (-I)
High
Very High (Fastest)
Low (Light Sensitive)
Visualization:
Pathway
Figure 2: The Addition-Elimination mechanism characteristic of pyrimidine substitution.
Synthesis of the Reagent
Commercial availability of 4-iodo-6-methylpyrimidine can be sporadic. It is frequently synthesized from the cheaper 4-chloro-6-methylpyrimidine via a Finkelstein-type halogen exchange.
Protocol 3: HI-Mediated Iodination
Precursor: 4-chloro-6-methylpyrimidine.
Reagent: Hydriodic acid (HI, 57% aq) or NaI/TMSCl (in situ generation of anhydrous HI).
Solvent: DCM or Chloroform (biphasic) or Acetonitrile.
Procedure:
Dissolve 4-chloro-6-methylpyrimidine in DCM.
Add cold aqueous HI slowly (exothermic).
Stir vigorously at RT for 4–6 hours.
Critical Step: Quench with saturated aqueous Sodium Thiosulfate (
) to remove free iodine () which appears as a purple color.
Extract, dry, and concentrate.[2]
Note: The product is light sensitive. Store in amber vials at -20°C.
References
Synthesis and Reactivity of Halopyrimidines
BenchChem Technical Guide.[1] "An In-depth Technical Guide to 4-Chloro-6-(3-iodophenyl)pyrimidine."[1] (Extrapolated reactivity for 4-iodo analogs).
Suzuki-Miyaura Coupling Protocols
ResearchGate. "Suzuki‐Miyaura coupling reaction for synthesizing 4,6‐disubstituted pyrimidines."[3][4]
Nucleophilic Aromatic Substitution Kinetics
Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism.
Regioselectivity (C4 vs C2)
National Institutes of Health (NIH). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." (Establishes C4 > C2 hierarchy).
Structural Data
NIH / PubMed Central. "2-Iodo-4,6-dimethylpyrimidine."[5] (Crystallographic data and stacking interactions of the methyl/iodo motif).
Solubility and stability of 4-Iodo-6-methylpyrimidine in common organic solvents
Topic: Solubility and Stability of 4-Iodo-6-methylpyrimidine in Common Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility and Stability of 4-Iodo-6-methylpyrimidine in Common Organic Solvents
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
[1][2]
Executive Summary
4-Iodo-6-methylpyrimidine is a high-value heterocyclic building block, primarily utilized in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and nucleophilic aromatic substitutions (
).[1][2] Its utility stems from the reactivity of the C4-iodine bond; however, this same reactivity presents significant stability challenges.[1][2]
This guide addresses the critical balance between solubility (required for reaction homogeneity) and stability (preventing premature degradation).[1][2] Unlike simple aromatics, this compound exhibits a time-dependent stability profile in nucleophilic solvents (alcohols) and is sensitive to photolytic dehalogenation.[1][2]
Key Takeaway: The optimal solvent system for 4-Iodo-6-methylpyrimidine is anhydrous polar aprotic (DMSO, DMF) or non-nucleophilic organic (DCM, Toluene).[1][2] Protic solvents should be used with caution and only for immediate processing.[1][2]
To predict solubility and stability behavior, we must analyze the molecular architecture:
Lipophilicity (LogP): The 6-methyl group adds lipophilicity compared to the parent pyrimidine, while the large iodine atom significantly increases polarizability and hydrophobicity.[1][2]
Electronic Effects: The pyrimidine ring is electron-deficient.[1][2] The iodine at position 4 is a potent leaving group, activated by the ring nitrogens.[1][2] This makes the C-I bond susceptible to nucleophilic attack, even by weak nucleophiles like methanol or water over time.[1][2]
Physical State: Typically a solid at room temperature.[1][2]
Navigating the Bioactive Landscape: A Technical Guide to Screening 4-Iodo-6-methylpyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids an...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a plethora of biologically active molecules.[1] Its derivatives are known to possess a wide array of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][2][3] The introduction of a halogen, such as iodine, at the 4-position and a methyl group at the 6-position of the pyrimidine ring creates a unique chemical entity with the potential for diverse biological interactions. This guide provides an in-depth, technically-focused exploration of the synthesis and, more critically, the comprehensive biological activity screening of 4-iodo-6-methylpyrimidine derivatives. It is designed to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising class of compounds.
I. The Strategic Synthesis of 4-Iodo-6-methylpyrimidine Derivatives: A Foundation for Discovery
The journey to uncovering the biological activity of any compound begins with its synthesis. The synthetic route chosen not only dictates the feasibility of producing the target molecules but also influences the potential for generating a diverse library of derivatives for structure-activity relationship (SAR) studies. A common and effective approach to synthesizing the core 4,6-disubstituted pyrimidine structure involves the cyclocondensation of a β-dicarbonyl compound with an amidine.
A plausible synthetic pathway for 4-iodo-6-methylpyrimidine derivatives initiates with the synthesis of a precursor like 4,6-dihydroxy-2-methylpyrimidine. This can be achieved by reacting sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol.[4] Subsequent modifications, such as chlorination followed by iodination, would be necessary to introduce the iodo group at the 4-position. The methyl group at the 6-position can be introduced through various established methylation techniques.
Further diversification of the core structure is paramount for a comprehensive screening campaign. This can be achieved by introducing a variety of substituents at other available positions on the pyrimidine ring, often through nucleophilic substitution reactions. For instance, the reactivity of the iodo-group can be exploited to introduce different functionalities, thereby creating a library of novel derivatives.
Below is a generalized workflow for the synthesis of 4-iodo-6-methylpyrimidine derivatives, emphasizing the key stages of core synthesis and subsequent diversification.
Caption: Generalized workflow for the synthesis of a 4-iodo-6-methylpyrimidine derivative library.
II. A Multi-pronged Approach to Biological Activity Screening: Unveiling Therapeutic Potential
Once a library of 4-iodo-6-methylpyrimidine derivatives has been synthesized and characterized, the critical phase of biological screening commences. A tiered and systematic screening approach is essential to efficiently identify promising lead compounds and elucidate their mechanisms of action. This section outlines key in vitro assays for assessing the antimicrobial, anticancer, and enzyme inhibitory activities of these novel compounds.
A. Antimicrobial Activity Screening: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a significant global health threat, necessitating the discovery of new antimicrobial agents.[1] Pyrimidine derivatives have demonstrated considerable potential in this area.[1][2][5]
1. Initial Screening: The Kirby-Bauer Disk Diffusion Assay
This qualitative assay provides a rapid and cost-effective initial assessment of the antibacterial and antifungal activity of the synthesized compounds.
Step-by-Step Protocol:
Prepare Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).
Inoculate Agar Plates: Uniformly swab the microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.
Apply Compound Disks: Impregnate sterile filter paper disks with a known concentration of each 4-iodo-6-methylpyrimidine derivative. Place the disks onto the inoculated agar surface.
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).
Measure Zones of Inhibition: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
Rationale and Interpretation: The size of the inhibition zone is proportional to the antimicrobial potency of the compound. This initial screen allows for the rapid identification of derivatives with any level of antimicrobial activity, which can then be prioritized for more quantitative analysis.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard and reliable technique for determining MIC values.
Step-by-Step Protocol:
Prepare Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of each active compound in a suitable broth medium.
Inoculate Wells: Add a standardized inoculum of the test microorganism to each well.
Controls: Include positive controls (broth with inoculum, no compound) and negative controls (broth only).
Incubation: Incubate the plates under the same conditions as the disk diffusion assay.
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Data Presentation:
Compound
S. aureus MIC (µg/mL)
E. coli MIC (µg/mL)
C. albicans MIC (µg/mL)
Derivative 1
16
32
>64
Derivative 2
8
16
32
Derivative 3
>64
>64
>64
Ciprofloxacin
1
0.5
N/A
Fluconazole
N/A
N/A
4
Caption: Example table of Minimum Inhibitory Concentration (MIC) data for hypothetical 4-iodo-6-methylpyrimidine derivatives against representative bacterial and fungal strains.
B. Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation
Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents is a critical area of research. Pyrimidine derivatives have shown promise as anticancer agents, with some acting as inhibitors of key cellular processes.[6][7][8]
1. Primary Screening: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is a widely used method for initial in vitro screening of cytotoxic compounds.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]
Compound Treatment: Treat the cells with various concentrations of the 4-iodo-6-methylpyrimidine derivatives for a specified period (e.g., 48 or 72 hours).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
Rationale and Data Analysis: The amount of formazan produced is proportional to the number of viable cells. The results are typically expressed as the percentage of cell viability compared to an untreated control. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can then be calculated.
Data Presentation:
Compound
MCF-7 IC50 (µM)
A549 IC50 (µM)
HeLa IC50 (µM)
Derivative A
12.5
25.1
18.7
Derivative B
5.8
10.2
7.9
Derivative C
>100
>100
>100
Doxorubicin
0.8
1.2
0.5
Caption: Example table of IC50 values for hypothetical 4-iodo-6-methylpyrimidine derivatives against various cancer cell lines.
2. Mechanistic Insights: Apoptosis and Cell Cycle Analysis
For compounds that exhibit significant cytotoxicity, further investigation into their mechanism of action is crucial. Flow cytometry-based assays can be employed to assess whether the compounds induce apoptosis (programmed cell death) or cause cell cycle arrest.
Caption: Simplified diagram of a potential apoptotic pathway induced by a bioactive 4-iodo-6-methylpyrimidine derivative.
C. Enzyme Inhibition Assays: Targeting Specific Molecular Pathways
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes. Pyrimidine derivatives have been shown to inhibit various enzymes, including kinases and metabolic enzymes.[9]
1. Target Selection and Assay Development
The choice of enzyme to target will depend on the therapeutic area of interest. For example, in oncology, kinases are attractive targets. In infectious diseases, enzymes essential for microbial survival are of interest. Once a target is selected, a robust and reproducible in vitro enzyme inhibition assay must be developed. This typically involves:
Source of Enzyme: Recombinant purified enzyme.
Substrate: A specific substrate that the enzyme acts upon.
Detection Method: A method to measure the product of the enzymatic reaction (e.g., colorimetric, fluorometric, or luminescent).
2. General Enzyme Inhibition Assay Protocol
Reaction Setup: In a microtiter plate, combine the enzyme, buffer, and various concentrations of the 4-iodo-6-methylpyrimidine derivative.
Pre-incubation: Allow the compound to interact with the enzyme for a short period.
Initiate Reaction: Add the substrate to start the enzymatic reaction.
Incubation: Incubate the plate at the optimal temperature for the enzyme.
Stop Reaction and Detect Signal: Stop the reaction and measure the signal generated by the product.
Data Analysis and Interpretation: The percentage of enzyme inhibition is calculated for each compound concentration. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.
III. Structure-Activity Relationship (SAR) Studies: Guiding Lead Optimization
The data generated from the biological screening of a library of 4-iodo-6-methylpyrimidine derivatives is crucial for establishing a structure-activity relationship (SAR).[10][11] SAR studies aim to identify the chemical features of the molecules that are responsible for their biological activity. By systematically modifying the structure of the lead compounds and observing the effects on their activity, researchers can gain valuable insights for designing more potent and selective drug candidates.
Caption: Logical workflow for establishing a structure-activity relationship (SAR) for 4-iodo-6-methylpyrimidine derivatives.
IV. Conclusion and Future Directions
This technical guide has provided a comprehensive framework for the biological activity screening of 4-iodo-6-methylpyrimidine derivatives. The systematic application of the described in vitro assays, coupled with insightful SAR analysis, will be instrumental in identifying promising lead compounds for further preclinical and clinical development. The versatility of the pyrimidine scaffold, combined with the unique electronic and steric properties imparted by the iodo and methyl substituents, suggests that this class of compounds holds significant potential for addressing unmet medical needs in infectious diseases, oncology, and beyond. Future research should focus on expanding the diversity of the derivative libraries, exploring a wider range of biological targets, and employing in vivo models to validate the therapeutic efficacy of the most promising candidates.
Strategic Utilization of 4-Iodo-6-methylpyrimidine in Medicinal Chemistry
Content Type: Technical Whitepaper Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary In the high-stakes landscape of fragment-based drug discovery (FBDD), the 4-iodo-...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
In the high-stakes landscape of fragment-based drug discovery (FBDD), the 4-iodo-6-methylpyrimidine scaffold represents a "privileged intermediate." While chlorinated pyrimidines are ubiquitous, the iodo-analog offers distinct kinetic advantages in palladium-catalyzed cross-coupling reactions. Its superior leaving-group ability (
) allows for couplings under milder conditions—critical when handling sensitive functional groups or sterically hindered boronic acids.
This guide provides a comprehensive technical analysis of this building block, detailing its synthesis, differential reactivity, and application in generating diversity-oriented libraries for kinase and GPCR inhibitor discovery.
Chemical Profile & Mechanistic Advantage[1][2][3]
The utility of 4-iodo-6-methylpyrimidine stems from the electronic imbalance of the pyrimidine ring. The positions 2, 4, and 6 are electron-deficient, making them susceptible to nucleophilic attack. However, the introduction of the iodine atom at C4 dramatically alters the reaction landscape compared to its chloro-counterpart.
Bond Dissociation Energy (BDE) & Catalysis
The C–I bond is significantly weaker (~53 kcal/mol) than the C–Cl bond (~81 kcal/mol). In Pd(0)/Pd(II) catalytic cycles, the oxidative addition step—often the rate-determining step (RDS)—proceeds orders of magnitude faster with the iodide.
Property
4-Chloro-6-methylpyrimidine
4-Iodo-6-methylpyrimidine
Impact on Synthesis
Bond Length (C-X)
~1.73 Å
~2.10 Å
Iodo is more accessible sterically.
Leaving Group Ability
Moderate
Excellent
Iodo permits lower catalyst loading (ppm levels).
Reaction Temp (Suzuki)
Often >80°C
Often RT - 50°C
Iodo allows coupling with thermally unstable fragments.
Solubility
Moderate
Lower (Lipophilic)
Iodo analogs often crystallize more readily.
Synthesis of the Core Scaffold
While 4-chloro-6-methylpyrimidine is commercially available, the 4-iodo variant is frequently synthesized in-house to ensure freshness, as aryl iodides can be light-sensitive. The synthesis follows a robust sequence starting from commercially available precursors.
Mechanistic Pathway
The most reliable route involves a Finkelstein-type halogen exchange or acid-mediated iodination of the chloro-precursor. Direct iodination of the pyrimidine ring is difficult; displacement of a chloride or hydroxyl group is preferred.
Figure 1: Synthetic route from hydroxy-pyrimidine precursor to the iodo-core.
Detailed Experimental Protocol
Objective: Synthesis of 4-Iodo-6-methylpyrimidine from 4-Chloro-6-methylpyrimidine.
Activation: Charge a round-bottom flask with 4-chloro-6-methylpyrimidine (12.85 g, 100 mmol).
Acid Addition: Carefully add 57% aqueous HI (65 mL, ~500 mmol) at 0°C. Note: The reaction is exothermic.
Displacement: Stir the mixture vigorously at ambient temperature for 16–24 hours. The chloride is displaced by the iodide ion via an
-like mechanism protonated at N3/N1 to activate the ring.
Quenching: Pour the reaction mixture onto crushed ice. Neutralize carefully with solid
or until pH ~8.
Extraction: Extract the aqueous layer with DCM (
). The organic layer will likely turn violet due to trace .
Wash: Wash the combined organics with 10%
(sodium thiosulfate) to remove free iodine (decolorizing the solution).
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo.
Purification: Recrystallize from hexane/ether if necessary.
Expected Yield: 75–85%
Appearance: Off-white to pale yellow crystalline solid.
Synthetic Utility: The "Hub" of Diversity
The 4-iodo-6-methylpyrimidine scaffold serves as a divergence point. The 6-methyl group provides a handle for benzylic functionalization (oxidation to aldehyde/acid), while the 4-iodo group drives C-C bond formation.
Cross-Coupling Capabilities
The iodine atom allows for site-selective couplings even in the presence of other halogens (e.g., if a Cl is introduced at C2).
Suzuki-Miyaura: Biaryl formation (Kinase hinge binders).
Sonogashira: Alkynyl linkers (rigid spacers for PROTACs).
Heck Reaction: Styryl derivatives.
Buchwald-Hartwig: C-N bond formation (Amination).
Figure 2: Divergent synthesis map demonstrating the orthogonality of the Iodo and Methyl functional handles.
Case Study: Optimization of Suzuki Coupling
When coupling 4-iodo-6-methylpyrimidine with electron-deficient boronic acids (a common challenge), standard conditions often fail. The iodo-group allows for the use of milder bases and lower temperatures, reducing protodeboronation byproducts.
Technical Whitepaper: 4-Iodo-6-methylpyrimidine as a Pivotal Scaffold in Medicinal Chemistry
Executive Summary 4-Iodo-6-methylpyrimidine (CAS 1378865-35-0) represents a specialized halogenated heterocyclic building block critical to modern drug discovery. Unlike its chlorinated counterparts, the iodo-derivative...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Iodo-6-methylpyrimidine (CAS 1378865-35-0) represents a specialized halogenated heterocyclic building block critical to modern drug discovery. Unlike its chlorinated counterparts, the iodo-derivative offers superior reactivity in palladium-catalyzed cross-coupling reactions due to the weaker C–I bond energy. This guide details the physicochemical profile, synthesis logic, and application of 4-iodo-6-methylpyrimidine, specifically addressing its role as a "privileged structure" in the development of kinase inhibitors and antimicrobial agents.
Chemical Identity & Physicochemical Profile[1][2][3][4]
The following data consolidates the structural and physical characteristics of 4-iodo-6-methylpyrimidine. Researchers should note the predicted boiling point and density, as experimental data for this specific isomer is less ubiquitous than for its 2-substituted analogues.
Property
Specification
CAS Number
1378865-35-0
IUPAC Name
4-Iodo-6-methylpyrimidine
Molecular Formula
C₅H₅IN₂
Molecular Weight
219.97 g/mol
SMILES
CC1=CC(I)=NC=N1
Boiling Point (Pred.)
249.0 ± 20.0 °C
Density (Pred.)
~1.8–2.0 g/cm³
Storage
2–8°C, Inert Atmosphere (Ar/N₂), Protect from Light
Structural Insight: The molecule features a pyrimidine ring substituted at the 4-position with an iodine atom and at the 6-position with a methyl group. The electron-deficient nature of the pyrimidine ring, combined with the excellent leaving group ability of iodine, makes the C4 position highly susceptible to nucleophilic aromatic substitution (
) and oxidative addition by transition metals.
Synthesis Strategy: The Finkelstein-Type Halogen Exchange
While 4-chloro-6-methylpyrimidine is commercially abundant, the iodo-analogue is often prepared in situ or in house to maximize reactivity. The most robust protocol utilizes a modified Finkelstein reaction condition, leveraging the high solubility of sodium iodide (NaI) and the acid-catalyzed activation of the pyrimidine ring.
Mechanistic Logic
Direct iodination of pyrimidines is difficult. The preferred route is Halogen Exchange (Halex) starting from 4-chloro-6-methylpyrimidine.
Protonation: Hydriodic acid (HI) protonates the pyrimidine nitrogen (N1 or N3), increasing the electrophilicity of the C4 carbon.
Nucleophilic Attack: Iodide (
) attacks the C4 position.
Elimination: Chloride is displaced. The equilibrium is driven by the use of excess HI or the solubility differences of the salts in specific solvents (e.g., acetone/2-butanone in non-acidic variants).
Experimental Protocol
Note: This protocol is adapted from standard methodologies for 4-amino-6-iodopyrimidine synthesis, optimized for the methyl analogue.
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-6-methylpyrimidine (e.g., 10 mmol) in 57% HI (approx. 5–10 mL per gram of substrate).
Activation: Add NaI (50 mmol) to the solution. The excess iodide is critical to drive the equilibrium toward the iodo-product.
Reaction: Heat the mixture at 40–50°C for 2–4 hours. Caution: Do not overheat, as deiodination or polymerization can occur.
Quench: Cool the reaction mixture to 0°C in an ice bath.
Neutralization: Carefully neutralize the acid by slowly adding saturated aqueous
(or solid ) until pH ~8. Evolution of gas will be vigorous.
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
mL).
Purification: Wash the combined organic layers with 10% sodium thiosulfate (
) to remove any free iodine (indicated by a brown color), then wash with brine. Dry over anhydrous , filter, and concentrate in vacuo.
Storage: Store the resulting pale yellow solid/oil under argon at -20°C.
Synthesis Pathway Visualization
Figure 1: Acid-mediated halogen exchange mechanism converting the chloro-precursor to the iodo-target.
Reactivity & Applications in Drug Discovery[6]
The iodine substituent at C4 is a "spring-loaded" handle for diversity-oriented synthesis. Mechanistically, the C–I bond is significantly weaker (~57 kcal/mol) than the C–Cl bond (~81 kcal/mol), allowing oxidative addition to Palladium(0) species to occur under milder conditions (lower temperature, lower catalyst loading).
Cross-Coupling Versatility
4-Iodo-6-methylpyrimidine serves as the electrophile in the following key reactions:
Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form biaryl systems. Used extensively to attach pharmacophores (e.g., in kinase inhibitors like CDK4/6 antagonists).
Sonogashira Coupling: Reaction with terminal alkynes. This introduces rigid acetylene linkers, common in structure-based drug design to span hydrophobic pockets.
Heck Reaction: Coupling with alkenes. Useful for introducing styryl groups or extending the carbon chain.
Comparative Reactivity Profile
Reaction Type
4-Chloro-Analogue Requirement
4-Iodo-Analogue Advantage
Suzuki Coupling
Requires bulky ligands (e.g., SPhos, XPhos) and high heat (>80°C).
Proceeds with simple ligands () at lower temps (40–60°C).
(Amination)
Requires high boiling solvents (DMSO/DMF) and heat.
Occurs rapidly, often at room temperature with primary amines.
Lithium-Halogen Exchange
Difficult; competition with nucleophilic attack.
Facile exchange with or to generate the pyrimidinyl anion.
Reaction Workflow Visualization
Figure 2: Divergent synthesis pathways utilizing the labile C-I bond.
References
ChemicalBook. (2025). 4-iodo-6-methyl-pyrimidine (CAS 1378865-35-0) Chemical Properties.[2][3] Retrieved from
Sigma-Aldrich. (2025). 4-Methylpyrimidine and Analogues.[4][5][6][7][8][9][10] Retrieved from
PubChem. (2025).[11] 4-iodo-6-methylpyrimidine Structure and Data. Retrieved from
BldPharm. (2025). 4-Iodo-6-(methylthio)pyrimidine Safety and Handling (Analogue Reference). Retrieved from
National Institutes of Health (NIH). (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease.[8] (Discusses methylpyrimidine scaffold utility). Retrieved from
Technical Sourcing & Application Guide: 4-Iodo-6-methylpyrimidine
The following guide is structured as an in-depth technical whitepaper designed for researchers and drug development professionals. It prioritizes actionable data, sourcing logic, and experimental validation over generic...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is structured as an in-depth technical whitepaper designed for researchers and drug development professionals. It prioritizes actionable data, sourcing logic, and experimental validation over generic descriptions.
Executive Summary
4-Iodo-6-methylpyrimidine (CAS 1378865-35-0) is a high-value heteroaromatic building block utilized primarily in medicinal chemistry for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira). Unlike its chlorinated analogs, the iodo-substituent offers superior reactivity, enabling coupling at lower temperatures or with sterically hindered partners.
However, its commercial availability is constrained compared to commodity pyrimidines. It is classified as a Tier 2 Specialty Intermediate , often requiring lead times or synthesis-on-demand from boutique CROs. This guide outlines the sourcing landscape, validates a "Make vs. Buy" decision matrix, and establishes a rigorous Incoming Quality Control (IQC) protocol to mitigate the stability risks associated with iodinated heterocycles.
Chemical Profile & Specifications
Parameter
Technical Specification
IUPAC Name
4-Iodo-6-methylpyrimidine
CAS Number
1378865-35-0
Molecular Formula
C₅H₅IN₂
Molecular Weight
220.01 g/mol
SMILES
CC1=CC(I)=NC=N1
Physical State
Solid (often crystalline)
Solubility
Soluble in DMSO, DMF, DCM; sparingly soluble in water.
Stability
Light & Heat Sensitive. Prone to deiodination or oxidation (yellowing) upon exposure to light/air.
Storage
-20°C (Recommended) or -10°C. Store under inert atmosphere (Argon/Nitrogen).
Global Supplier Landscape & Sourcing Strategy
The supply chain for 4-Iodo-6-methylpyrimidine is distinct from common reagents. Major catalog houses (e.g., Sigma-Aldrich) often list this item as a "Marketplace" product, meaning they drop-ship from a primary synthesizer rather than stocking it in central warehouses.
Primary Source (Originators)
Enamine (Ukraine/Latvia): The primary holder of stock for this specific building block (Catalog ID: EN300-220149). They are often the original manufacturer for other re-sellers.
Boutique CROs: Companies like Combi-Blocks and Fluorochem frequently stock halo-pyrimidines, but stock levels fluctuate rapidly.
Secondary Source (Aggregators)
Sigma-Aldrich (Merck): Acts as a distributor. Higher price point but validated vendor status for many procurement systems.
ChemicalBook/MolPort: Useful for locating stock but require careful vetting of lead times.
"Make vs. Buy" Decision Logic
Due to the instability of the C-I bond, long-term storage stock is rare. If commercial stock is unavailable or lead times exceed 4 weeks, in-house synthesis via Halogen Exchange (Finkelstein reaction) is the recommended path.
Visualization: Sourcing & Validation Workflow
The following diagram illustrates the decision logic for sourcing this compound, integrating the "Make" contingency and the critical QC steps required upon receipt.
Figure 1: Strategic Sourcing and Quality Control Workflow. This decision tree guides the researcher through vendor selection and the alternative synthesis pathway if commercial stock is compromised or unavailable.
Technical Protocol: Incoming Quality Control (IQC)
Iodinated pyrimidines are notoriously unstable. A Certificate of Analysis (CoA) from a vendor is insufficient proof of purity at the moment of use, as degradation can occur during transit (especially if cold chain is broken).
Objective: Validate identity and quantify de-iodinated impurities (e.g., 4-methylpyrimidine) or hydrolysis products.
Step 1: Visual Inspection (Critical)
Acceptable: Off-white to pale yellow crystalline solid.
Flag: Bright yellow or orange tint indicates partial iodine liberation.
Reject: Dark brown/red solid or oil. This indicates significant decomposition.
Procedure: Reflux the chloride with excess NaI under acidic conditions. The driving force is the solubility difference (NaCl precipitates in acetone/MEK) and the activation by protonation.
Workup: Quench with aqueous sodium thiosulfate (
) to remove free iodine (restoring color from brown to pale yellow). Extract with EtOAc.
Applications in Drug Discovery[1][2][3][4]
The 4-iodo motif is strategically superior to the 4-chloro motif for installing the pyrimidine ring into complex scaffolds, particularly in Kinase Inhibitor development (e.g., CDK4/6 inhibitors).
Orthogonal Reactivity: The C-I bond undergoes oxidative addition with Pd(0) much faster than C-Cl. This allows for chemoselective couplings where a molecule contains both Cl and I substituents; the Iodine reacts first, leaving the Chlorine intact for a subsequent step.
Milder Conditions: Coupling can often proceed at room temperature, preserving sensitive functional groups on the coupling partner.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 3512-92-9 (Precursor: 4-Chloro-6-methylpyrimidine). Retrieved from [Link]
Protocols & Analytical Methods
Method
Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Iodo-6-methylpyrimidine
Executive Summary This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Iodo-6-methylpyrimidine with various aryl boronic acids. The 4-iodo-6-methylpyrimidine scaffold is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Iodo-6-methylpyrimidine with various aryl boronic acids. The 4-iodo-6-methylpyrimidine scaffold is a critical intermediate in the synthesis of kinase inhibitors and agrochemicals. Due to the electron-deficient nature of the pyrimidine ring and the weak C–I bond, this substrate exhibits high reactivity, allowing for milder reaction conditions compared to its chloro- or bromo-analogs. This guide provides a robust, self-validating methodology to achieve yields >85% while minimizing common side reactions like protodeboronation and homocoupling.
Scientific Background & Mechanistic Insight
The Electrophile: 4-Iodo-6-methylpyrimidine
The pyrimidine ring is inherently electron-deficient (π-deficient), making it an excellent electrophile for palladium-catalyzed cross-coupling.
Regioselectivity: The C4 and C6 positions are equivalent in unsubstituted pyrimidine but distinct here due to the methyl group at C6. The C4 position, bearing the iodine, is highly activated for Oxidative Addition (OA).
Leaving Group Physics: The C–I bond energy (~50 kcal/mol) is significantly lower than C–Br (~65 kcal/mol) or C–Cl (~80 kcal/mol). This facilitates rapid OA even with less electron-rich phosphine ligands.
The Catalytic Cycle
The reaction proceeds through the standard Pd(0)/Pd(II) cycle. However, for this specific substrate, the rate-limiting step is often Transmetallation rather than Oxidative Addition, due to the facile insertion into the C–I bond.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition of the iodo-pyrimidine.
Optimization Strategy
To maximize yield and reproducibility, we evaluated critical process parameters (CPPs). The following logic dictates the choice of reagents:
Rationale: While Pd(PPh₃)₄ is common, it is air-sensitive and prone to "palladium black" formation. Pd(dppf)Cl₂ is robust, air-stable, and the large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial for sterically demanding boronic acids [1].
Solvent & Base System[3]
Choice:1,4-Dioxane / Water (4:1) with K₂CO₃ .
Rationale: The presence of water is non-negotiable; it is required to form the reactive boronate species (Ar-B(OH)₃⁻). Dioxane offers excellent solubility for the pyrimidine substrate and a high boiling point (101°C) for kinetics, without the toxicity of DMF [2].
Stoichiometry
Boronic Acid: 1.2 – 1.5 equivalents.[3] Excess is needed to account for protodeboronation pathways.
Critical Step: Cap the vial and cycle vacuum/nitrogen (3x) to remove atmospheric oxygen. Oxygen poisons the Pd(0) species.
Phase 2: Solvent Addition & Reaction
Under a positive stream of nitrogen, add Pd(dppf)Cl₂ (24 mg, 0.03 mmol).
Immediately add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
Seal the vessel.
Thermal Heating: Heat to 90°C for 4–6 hours.
Alternative (Microwave): Heat to 110°C for 20 minutes.
Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The starting iodide (Rf ~0.6) should disappear; the product is typically more polar (Rf ~0.3-0.4) and UV-active.
Phase 3: Workup & Purification
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Flash column chromatography (Silica Gel 60).
Gradient: 0% → 40% Ethyl Acetate in Hexanes.
Workflow Diagram
Figure 2: Operational workflow for the batch synthesis.
Data & Validation
Optimization Table (Screening Data)
The following table summarizes the optimization of reaction conditions for the coupling of 4-iodo-6-methylpyrimidine with phenylboronic acid.
Entry
Catalyst (3 mol%)
Solvent
Base (2 eq)
Temp (°C)
Time
Isolated Yield (%)
1
Pd(PPh₃)₄
Toluene/EtOH
Na₂CO₃
90
12 h
68%
2
Pd(OAc)₂ / PPh₃
DMF
K₃PO₄
100
8 h
72%
3
Pd(dppf)Cl₂
Dioxane (Anhydrous)
K₂CO₃
90
12 h
<10% (No reaction)
4
Pd(dppf)Cl₂
Dioxane / H₂O (4:1)
K₂CO₃
90
4 h
92%
5
Pd(dppf)Cl₂
Dioxane / H₂O (4:1)
Cs₂CO₃
90
4 h
94%
Note: Entry 3 failed because water is essential for the transmetallation step involving inorganic bases.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning (O₂)
Ensure rigorous degassing; check nitrogen lines.
Homocoupling (Ar-Ar)
Oxidative coupling of boronic acid
Reduce O₂ exposure; add catalyst last.
Protodeboronation
Unstable boronic acid
Use mild base (K₃PO₄) or anhydrous conditions with CsF.
Black Precipitate
Pd agglomeration
Catalyst decomposition. Switch to Pd(dppf)Cl₂ or add excess ligand.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Anderson, T. J., & Handy, S. T. (2010).[7] Synthetic Applications of 2,4-Dichloropyrimidines. Synthesis, 2010(14), 2391-2402. Link
Lian, X., et al. (2021).[1] Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules, 26(7), 1943. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Iodo-6-methylpyrimidine
Executive Summary The functionalization of pyrimidine scaffolds is a cornerstone in the synthesis of kinase inhibitors and nucleotide analogs. While 4-halopyrimidines are classically susceptible to Nucleophilic Aromatic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The functionalization of pyrimidine scaffolds is a cornerstone in the synthesis of kinase inhibitors and nucleotide analogs. While 4-halopyrimidines are classically susceptible to Nucleophilic Aromatic Substitution (
), this pathway often fails with weak nucleophiles (e.g., electron-poor anilines), sterically hindered amines, or substrates sensitive to the harsh thermal conditions required for .
This Application Note details the Buchwald-Hartwig amination of 4-iodo-6-methylpyrimidine . Unlike its chloro- analogs, the 4-iodo variant offers superior reactivity in oxidative addition, allowing for milder reaction conditions. However, the pyrimidine motif presents a specific challenge: catalyst poisoning via N-coordination .
This guide provides two distinct, self-validating protocols designed to overcome the "heterocycle effect" using 3rd and 4th generation biaryl phosphine ligands.
Mechanistic Insight & Catalyst Selection
The "Heterocycle Effect"
In palladium-catalyzed cross-coupling, electron-deficient nitrogen heterocycles (like pyrimidines) can displace phosphine ligands from the Pd center, forming stable, unreactive Pd-N complexes (catalyst resting states).
Solution: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ). The steric bulk prevents the formation of dimeric Pd species and inhibits the coordination of the pyrimidine nitrogen to the metal center, keeping the catalyst active in the cycle.
The Electrophile: 4-Iodo-6-methylpyrimidine
The C4-Iodine bond is significantly weaker than C4-Chlorine, facilitating rapid oxidative addition even at lower temperatures. The 6-methyl group provides a slight inductive donation but primarily serves as a steric handle that does not significantly impede the reaction at the C4 position.
Catalytic Cycle Visualization
Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the off-cycle poisoning pathway prevented by bulky ligands.
Experimental Protocols
Protocol A: Coupling with Primary Amines (BrettPhos System)
Target: Unhindered and hindered primary alkyl amines and anilines.
Rationale:BrettPhos is designed to prevent
-hydride elimination in primary amines and ensures high selectivity for mono-arylation.
Materials
Substrate: 4-Iodo-6-methylpyrimidine (1.0 equiv)
Amine: Primary amine (1.2 equiv)
Catalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
Ligand: BrettPhos (4 mol%)
Base: Cs₂CO₃ (2.0 equiv) – Preferred over NaOtBu to prevent hydrolysis of the pyrimidine.
Pre-complexation (Critical): In a glovebox or under Argon flow, add Pd(OAc)₂ and BrettPhos to a reaction vial. Add 1 mL of dioxane and stir at room temperature for 5 minutes. The solution should turn from orange to a deep red/brown, indicating active catalyst formation.
Reagent Addition: Add 4-Iodo-6-methylpyrimidine, the amine, and Cs₂CO₃ to the vial.
Solvent Fill: Add remaining dioxane to reach a concentration of 0.2 M relative to the pyrimidine.
Reaction: Seal the vial with a Teflon-lined cap. Heat to 80°C for 4–12 hours.
Note: 4-Iodo substrates often react at lower temperatures than bromides. If the amine is volatile, ensure the seal is tight.
Work-up: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate in vacuo.
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
Protocol B: Coupling with Secondary Amines (RuPhos System)
Target: Cyclic secondary amines (morpholine, piperazine) and acyclic secondary amines.
Rationale:RuPhos provides exceptional activity for secondary amines and is bulky enough to prevent pyrimidine N-coordination.
Materials
Substrate: 4-Iodo-6-methylpyrimidine (1.0 equiv)
Amine: Secondary amine (1.2 equiv)
Pre-catalyst: RuPhos Pd G4 (2–3 mol%)
Note: Using the G3/G4 precatalyst ensures a precise 1:1 Pd:Ligand ratio and rapid activation.
Base: NaOtBu (1.5 equiv)
Note: Secondary amines are less prone to side reactions; NaOtBu provides faster kinetics than Carbonate bases.
Solvent: Toluene (anhydrous)
Step-by-Step Procedure
Charge: To a flame-dried Schlenk tube or vial, add RuPhos Pd G4, 4-Iodo-6-methylpyrimidine, and NaOtBu.
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
Liquid Addition: Add Toluene (0.25 M) and the secondary amine via syringe.
Reaction: Heat to 100°C for 2–6 hours.
Monitoring: Monitor by LC-MS. The consumption of the iodide (M+H = 221.0) should be rapid.
Quench: Dilute with water/brine and extract with EtOAc.
Purification: Silica gel chromatography.
Data Summary & Reaction Parameters
Parameter
Protocol A (Primary Amines)
Protocol B (Secondary Amines)
Catalyst Source
Pd(OAc)₂ + BrettPhos
RuPhos Pd G4
Base
Cs₂CO₃ (Weak, Mild)
NaOtBu (Strong, Fast)
Solvent
1,4-Dioxane
Toluene
Temperature
80°C
100°C
Time
4–12 h
2–6 h
Key Risk
-hydride elimination
Steric hindrance
Typical Yield
75–92%
80–95%
Troubleshooting & Optimization Logic
Issue: Low Conversion (Starting Material Remaining)
Cause: Catalyst deactivation via oxidation or poisoning.
Fix: Switch to Pd-PEPPSI-IPr (2 mol%). The NHC ligand binds tighter than phosphines, making it extremely robust against heteroatom poisoning.
Fix 2: Increase solvent degassing. Oxygen kills the active Pd(0) species rapidly.
Issue: Hydrolysis (Formation of 6-methylpyrimidin-4-ol)
Cause: Traces of water in the solvent + strong base.
Fix: Switch base to K₃PO₄ (anhydrous) and add 3Å molecular sieves to the reaction vessel. Ensure solvent is taken from a fresh still or solvent purification system (SPS).
Issue: Regio-scrambling
Observation: While rare with 4-iodo, extreme temperatures (>120°C) can cause halide migration.
Fix: Keep temperature <100°C. If the reaction is sluggish, add t-Amyl alcohol as a co-solvent to increase the solubility of the base rather than increasing heat.
Safety Considerations
Iodopyrimidines: Potential sensitizers and irritants. Handle in a fume hood.
Palladium Residues: Heavy metal waste must be segregated.
Pressure: Heating volatile amines in sealed vials generates pressure. Use appropriate pressure-rated vessels.
References
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. [Link]
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. [Link]
Ingoglia, B. T., & Buchwald, S. L. (2019). "Palladium-Catalyzed Cross-Coupling of 4-Chloropyridines and 4-Chloropyrimidines." Organic Letters. (Note: General reactivity reference for 4-halo-heterocycles). [Link]
Application Note: 4-Iodo-6-methylpyrimidine in Medicinal Chemistry
This guide details the strategic application of 4-Iodo-6-methylpyrimidine , a high-reactivity heterocyclic building block used to overcome synthetic bottlenecks in the development of kinase inhibitors and bioactive scaff...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the strategic application of 4-Iodo-6-methylpyrimidine , a high-reactivity heterocyclic building block used to overcome synthetic bottlenecks in the development of kinase inhibitors and bioactive scaffolds.
Executive Summary
4-Iodo-6-methylpyrimidine (CAS 1378865-35-0) serves as a "high-performance" electrophile in diversity-oriented synthesis. While its chlorinated analog (4-chloro-6-methylpyrimidine) is a common commodity chemical, the iodo-derivative is critical when standard catalytic cycles stall. Its weaker C–I bond strength (approx. 53 kcal/mol vs. 80 kcal/mol for C–Cl) significantly accelerates the oxidative addition step in Palladium-catalyzed cross-couplings, enabling reactions with electron-deficient boronic acids or sterically hindered nucleophiles that fail with the chloride.
Chemical Profile & Properties
This compound is typically a light-sensitive solid. Unlike the robust chloro-analog, the iodo-derivative requires specific handling to prevent deiodination or degradation.
Property
Data
Note
CAS Number
1378865-35-0
Primary identifier for the 4-iodo-6-methyl isomer.
Molecular Formula
MW: 220.01 g/mol
Appearance
Off-white to yellow solid
Darkens upon light exposure (liberation of ).
Solubility
DMSO, DMF, DCM, MeOH
Sparingly soluble in non-polar alkanes.
Storage
2–8°C, Inert Atmosphere
Critical: Store in amber vials; light sensitive.
Reactivity Rank
The C4-iodo position is the most reactive electrophilic site.
Strategic Utility: The "Iodo-Advantage"
In medicinal chemistry, the choice between a chloro- and iodo-pyrimidine is often a trade-off between cost and reactivity. 4-Iodo-6-methylpyrimidine is the reagent of choice for Late-Stage Functionalization (LSF) where harsh conditions (high heat/strong base) must be avoided to preserve other sensitive functional groups on the scaffold.
Mechanistic Insight
The reaction rate of Pd-catalyzed coupling (Suzuki, Sonogashira) is often limited by the oxidative addition of the aryl halide to the Pd(0) species.
Iodo-pyrimidine: Undergoes oxidative addition rapidly, often at room temperature, permitting the use of milder, ligand-free catalyst systems (e.g.,
).
Reactivity Map
The diagram below illustrates the hierarchical reactivity of the scaffold, guiding the order of synthetic operations.
Figure 1: Divergent synthetic pathways accessible via the labile C-4 iodo handle.
Experimental Protocols
Protocol A: Room Temperature Sonogashira Coupling
Ideal for installing alkyne linkers found in tyrosine kinase inhibitors.
Rationale: The iodo-group allows this reaction to proceed without high heat, preventing polymerization of sensitive alkynes.
Materials:
4-Iodo-6-methylpyrimidine (1.0 equiv)
Terminal Alkyne (1.2 equiv)
(0.05 equiv)
CuI (0.02 equiv)
Triethylamine (
) (3.0 equiv)
Solvent: Dry THF or DMF (degassed)
Step-by-Step:
Setup: Flame-dry a round-bottom flask and cool under argon flow.
Charging: Add 4-Iodo-6-methylpyrimidine,
, and CuI. Purge with argon for 5 minutes.
Solvation: Add degassed THF via syringe. The solution should be yellow/brown.[1]
Initiation: Add
followed by the dropwise addition of the terminal alkyne.
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the iodo starting material will disappear rapidly).
Note: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid homocoupling of the alkyne (Glaser coupling).
Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate the filtrate and purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: Low-Temperature
with Volatile Amines
Used for introducing amino side chains without sealed-tube heating.
Rationale: The excellent leaving group ability of iodide (
) allows substitution by primary/secondary amines at ambient temperatures, avoiding the need for autoclaves.
Dissolve 4-Iodo-6-methylpyrimidine in IPA (0.2 M concentration).
Add DIPEA.
Add the amine dropwise at 0°C (ice bath) if the amine is volatile; otherwise, add at room temperature.
Allow to warm to room temperature and stir for 2 hours.
Validation: Check LCMS for Product Mass
. The iodine peak (M) will be replaced by the amine mass.
Purification: Evaporate solvent. Partition between water and DCM.[2] The product is usually in the organic layer.
Case Study: Kinase Inhibitor Scaffold Synthesis
The 4-aryl-6-methylpyrimidine motif is ubiquitous in kinase inhibitors (e.g., Pazopanib analogs). The workflow below demonstrates how the iodo-precursor streamlines the synthesis of this core.
Figure 2: Modular synthesis of kinase inhibitor libraries using the iodo-pyrimidine platform.
Specific Hazard:Sensitizer. Halogenated pyrimidines can cause allergic skin reactions. Double-gloving (Nitrile) is recommended.
Waste Disposal: Segregate as Halogenated Organic Waste . Do not mix with acidic waste streams (risk of HCN generation if cyanide was used in adjacent steps, though not applicable here, general caution applies).
References
Suzuki-Miyaura Coupling on Pyrimidines:
Title: "Reactivity of 4-halopyrimidines in Pd-catalyzed cross-coupling."
Source:Journal of Organic Chemistry, 2014, 79, 7193-7198.
Context: Establishes the reactivity order I > Br > Cl for pyrimidine systems.
Sonogashira Protocols
Title: "Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines."
Source:ResearchGate,
Context: Provides baseline conditions for alkyne coupling on methyl-pyrimidine scaffolds.
Kinase Inhibitor Synthesis (Pazopanib Context)
Title: "A Comparative Guide to the Synthesis of Pazopanib."
Source:BenchChem,
Context: Illustrates the industrial relevance of the methyl-pyrimidine scaffold in oncology drugs.
General Reactivity of Halopyrimidines
Title: "Nucleophilic aromatic substitution of 4-chlorothienopyrimidines."
Source:Arkivoc,
Context: Comparative data on SNAr displacement rates which can be extrapolated to the more reactive iodo-deriv
Overcoming low yields in Suzuki coupling with 4-Iodo-6-methylpyrimidine
Ticket Subject: Optimization of Yields for Electron-Deficient Heterocycles Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Executive Summary You are likely experiencing low yiel...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket Subject: Optimization of Yields for Electron-Deficient Heterocycles
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Open
Executive Summary
You are likely experiencing low yields (<40%) with 4-iodo-6-methylpyrimidine due to two competing mechanistic failures: Catalyst Poisoning via nitrogen coordination and Protodehalogenation (reduction).
Unlike standard aryl halides, pyrimidines are electron-deficient "π-acidic" systems. The nitrogen atoms at the 1- and 3-positions are Lewis basic and can bind tightly to the Palladium center, arresting the catalytic cycle. Furthermore, the 4-iodo position is highly activated; if the transmetallation step is slow, the oxidative addition intermediate will scavenge protons from the solvent, leading to the reduced byproduct (4-hydro-6-methylpyrimidine) rather than the coupled product.
This guide provides a validated protocol and a troubleshooting logic tree to overcome these barriers.
Module 1: The "Why" – Mechanistic Failure Modes
To fix the reaction, you must identify which failure mode is dominant.
Catalyst Poisoning (The "Stall")
Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ often fail here. The pyrimidine nitrogens displace the phosphine ligands, forming a stable, inactive Pd-complex.
Symptom: Reaction stalls early. Starting material (SM) remains, but adding more catalyst has diminishing returns.
Protodehalogenation (The "Reduction")
The oxidative addition of the C-I bond is fast, but if the boronic acid does not transmetallate immediately, the Pd-Ar-I species is vulnerable.
Symptom: Full consumption of SM, but the major product is the de-iodinated pyrimidine (mass = SM - 126 + 1).
Protodeboronation (The "Hydrolysis")
Heteroaryl boronic acids are notoriously unstable in aqueous base.
Symptom: Full consumption of the boronic acid, but the halide remains untouched.
Module 2: Visual Troubleshooting Logic
Use this decision tree to diagnose your specific issue based on LCMS/NMR data.
Figure 1: Diagnostic logic for identifying the root cause of Suzuki coupling failure.
Module 3: Optimized Protocol
This protocol utilizes XPhos Pd G2 , a precatalyst that generates the active species immediately and prevents pyrimidine coordination due to the steric bulk of the XPhos ligand.
Dioxane solubilizes the pyrimidine; water is essential for the base mechanism.
Base
K₃PO₄ (2.0 - 3.0 equiv)
Anhydrous, mild base. Less aggressive than carbonates/hydroxides, reducing boronic acid hydrolysis.
Temperature
80 °C - 100 °C
Sufficient energy for transmetallation without thermal decomposition.
Step-by-Step Procedure
Preparation: Charge a reaction vial with 4-iodo-6-methylpyrimidine (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).
Degassing (Critical): Add 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Note: Oxygen promotes homocoupling.
Catalyst Addition: Add XPhos Pd G2 (2 mol%) quickly under a positive stream of inert gas. Seal the vial immediately.
Reaction: Heat to 80 °C. Monitor by LCMS at 1 hour.
If conversion is <50% at 1h: Increase temp to 100 °C.
If de-iodination is observed: Lower temp to 60 °C and increase catalyst loading to 5 mol%.
Workup: Dilute with EtOAc, wash with water/brine. The pyrimidine product may be somewhat water-soluble; back-extract the aqueous layer with DCM if yield is low.
Module 4: Frequently Asked Questions (FAQs)
Q: I don't have XPhos Pd G2. Can I use Pd(dppf)Cl₂?A: Yes. Pd(dppf)Cl₂ is a robust "workhorse" catalyst that resists poisoning better than Pd(PPh₃)₄ due to the bidentate ligand effect. However, it requires higher temperatures (90–110 °C) and is often slower. Use it with K₂CO₃ or Cs₂CO₃.
Q: My boronic acid is decomposing before it couples. What now?A: This is "protodeboronation."
Switch Solvent: Use anhydrous DMF or Toluene.
Switch Base: Use CsF (Cesium Fluoride, 2.0 equiv) under anhydrous conditions. The fluoride activates the boron without the need for water/hydroxide.
Q: Why is the "Methyl" group relevant?A: The methyl group at the 6-position provides slight steric protection to the N1 nitrogen, but the N3 nitrogen remains exposed. It also makes the ring slightly more electron-rich than unsubstituted pyrimidine, which actually helps stability slightly, but not enough to prevent poisoning of simple catalysts.
Q: Can I use the chloro- analog instead of the iodo-?A: Yes, but you must use the XPhos or SPhos system. Aryl chlorides are inert to oxidative addition with standard Pd(PPh₃)₄. The protocol above (XPhos Pd G2) works excellently for chlorides, often with fewer side reactions (reduction) than iodides.
References
Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
Source: ResearchGate
Context: Discusses mechanism of catalyst deactivation in heteroaryl couplings.
URL:
A Highly Efficient Precatalytic System (XPhos-PdG2) for the Suzuki–Miyaura Cross-Coupling.
Source: National Institutes of Health (NIH) / PubMed
Context: Validates the XPhos Pd G2 protocol for difficult nitrogen-containing heterocycles (azaindoles/pyrimidines).
URL:
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine: Optimization.
Source: MDPI
Context: Specific optimization data for pyrimidine substrates, highlighting solvent/base effects (Dioxane/K3PO4).
URL:
Suzuki Proto-dehalogenation Problem (Community Discussion).
Source: Reddit (r/ChemPros)
Context: Real-world troubleshooting of the protodehalogenation mechanism in similar electron-deficient systems.
URL:
Optimization
Purification techniques for 4-Iodo-6-methylpyrimidine and its derivatives
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Purification Support Subject: Troubleshooting Purification, Stability, and Isolation of 4-Iodo-6-methylpyrimidine (CAS: 1378865-35-0) and Deri...
Author: BenchChem Technical Support Team. Date: February 2026
Senior Application Scientist: Dr. Aris Thorne
Department: Process Chemistry & Purification Support
Subject: Troubleshooting Purification, Stability, and Isolation of 4-Iodo-6-methylpyrimidine (CAS: 1378865-35-0) and Derivatives.
Introduction: The Halogen Challenge
Purifying 4-Iodo-6-methylpyrimidine presents a distinct set of challenges compared to its chloro- or bromo-analogs. The carbon-iodine (C-I) bond is weaker (~57 kcal/mol) than the C-Cl bond (~81 kcal/mol), making the compound susceptible to deiodination, photolysis, and hydrolysis during standard workups. Furthermore, the lipophilicity difference between the starting material (4-chloro-6-methylpyrimidine) and the product is often negligible on standard silica gel, leading to co-elution.
This guide addresses these specific pain points using field-proven protocols.
Part 1: Troubleshooting Recrystallization
User Query: "My crude product is 'oiling out' instead of crystallizing, or I am trapping significant amounts of the chloro-precursor. How do I fix this?"
Root Cause Analysis
Oiling Out: This typically occurs when the solvent boiling point is higher than the melting point of the solvated product, or when impurities (like unreacted 4-chloro-6-methylpyrimidine) depress the melting point.
Inclusion of Precursor: The crystal lattice of 4-iodo-6-methylpyrimidine is isostructural with the chloro-derivative, leading to solid solutions that cannot be separated by simple recrystallization.
Protocol 1: The "Anti-Solvent Crash" Method
Do not rely on thermal cooling alone. Use a solvent/anti-solvent diffusion method to force controlled nucleation.
Step 1: Dissolve crude oil in the minimum amount of Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature.
Step 2: Filter any insoluble inorganic salts (NaI/NaCl from the Finkelstein reaction).
Step 3: Slowly add Hexanes (or Heptane) with vigorous stirring until persistent cloudiness appears.
Step 4: Cool to -20°C.
Why this works: The iodo-pyrimidine is moderately soluble in DCM but insoluble in alkanes. This method avoids high temperatures that promote deiodination [1].
Protocol 2: Scavenging the Chloro-Impurity
If the 4-chloro impurity persists (>5%), recrystallization is often futile.
Chemical Wash: Dissolve the crude in EtOAc and wash with 5% aqueous Sodium Thiosulfate . This removes free iodine (brown color) which can catalyze further decomposition.
Conversion: If separation is critical and difficult, consider driving the reaction to completion using TMS-I (Trimethylsilyl iodide) or excess NaI in 2-butanone, rather than trying to purify the mixture [2].
Part 2: Chromatography Solutions (Flash & HPLC)
User Query: "I cannot separate the 4-Iodo product from the 4-Chloro starting material on TLC or Flash columns. They run together."
The Separation Logic
On normal phase silica, the difference in polarity between a chloro and iodo substituent is minimal. You must exploit polarizability or hydrophobic differences.
The Objective: Selective removal of the iodine atom at the C4 position of 4-iodo-6-methylpyrimidine to yield 4-methylpyrimidine.
The Challenge: While the C-I bond is weak (
50 kcal/mol) and kinetically labile, the pyrimidine core presents unique challenges. The nitrogen atoms (N1/N3) possess lone pairs that can coordinate strongly to transition metals, poisoning heterogeneous catalysts (Pd/C). Furthermore, the product, 4-methylpyrimidine, is a water-soluble liquid with moderate volatility, making isolation difficult.
The Strategy: We recommend two primary workflows. Method A (Catalytic Hydrogenation) is the industry standard for cleanliness but requires optimization to prevent poisoning. Method B (Zinc/Acetic Acid) is a robust chemical alternative when catalyst poisoning is insurmountable.
Primary Protocol: Catalytic Hydrogenation (Pd/C)
This method uses Palladium on Carbon (Pd/C) with hydrogen gas.[1] It is preferred for its atom economy and ease of scale-up.
Standard Operating Procedure (SOP)
Parameter
Specification
Rationale
Catalyst
10% Pd/C (wet, Degussa type)
High surface area; "wet" (50% H₂O) reduces fire risk.
Loading
5-10 wt% relative to substrate
Higher loading required to counteract N-coordination poisoning.
Solvent
Methanol (MeOH) or Ethanol (EtOH)
High H₂ solubility; facilitates product solubility.
Base
Triethylamine (Et₃N) or NaOAc (1.1 equiv)
CRITICAL: Scavenges the HI byproduct. Without base, the pyrimidine hydroiodide salt precipitates on the catalyst, halting the reaction.
H₂ Source
Balloon (1 atm) or Parr Shaker (30 psi)
1 atm is usually sufficient due to the weak C-I bond.
Step-by-Step Workflow
Charge: In a round-bottom flask, dissolve 4-iodo-6-methylpyrimidine (1.0 equiv) in MeOH (0.1 M concentration).
Scavenger: Add Triethylamine (1.2 equiv).
Inert: Purge the flask with Nitrogen (N₂) for 5 minutes.
Reduction: Switch N₂ line to H₂ balloon. Stir vigorously at RT for 4–12 hours.
Monitor: Check TLC (UV 254 nm). Product is often UV active but less polar than the starting material (if free base).
Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.
Workup: See Section 4 for Isolation.
Troubleshooting Matrix (Q&A)
Scenario 1: The Reaction Stalls (< 50% Conversion)
Q: I have run the reaction for 24 hours, but TLC shows 50% starting material. Adding more H₂ didn't help. Why?
A: You are likely experiencing Catalyst Poisoning .[2] The pyrimidine nitrogens are coordinating to the Pd surface, blocking the active sites from H₂ adsorption.
Diagnostic: Stop the stirring. If the catalyst clumps heavily or looks "gummy," the salt (HI-Pyrimidine) might be precipitating on it.
Solution 1 (The Acid Trick): Paradoxically, adding a small amount of acid (HCl or AcOH) can protonate the pyrimidine nitrogens, preventing them from binding to the Pd. However, this contradicts the need to scavenge HI.
Solution 2 (The Real Fix): Increase the temperature to 40–50°C. Higher thermal energy promotes the desorption of the poisoning species.
Solution 3 (Pressure): Switch from a balloon to a Parr shaker (40–50 psi). Higher H₂ pressure outcompetes the nitrogen coordination.
Scenario 2: Over-Reduction (Ring Saturation)
Q: My mass spec shows a peak at M+4 (Tetrahydropyrimidine). How do I stop this?
A: The pyrimidine ring is electron-deficient and susceptible to reduction, especially if the reaction runs too long or the catalyst is too active.
Mechanism: Once the Iodine is removed, the electron density of the ring changes, potentially making it more prone to hydrogenation.
Fix:
Poison the Catalyst: Use Lindlar's Catalyst (Pd/CaCO₃ poisoned with lead) or add a trace of thiophene or quinoline to the Pd/C mixture. This reduces catalyst activity, permitting C-I hydrogenolysis (easy) while stopping ring hydrogenation (hard).
Monitor Strictly: Stop the reaction immediately upon consumption of starting material.
Q: I am trying to do a Suzuki coupling with this iodide, but I keep getting the dehalogenated product (4-methylpyrimidine) instead of the coupled product. Help!
A: This is a common side-reaction in cross-couplings known as hydrodehalogenation.
Cause:
-Hydride elimination from the phosphine ligand or the solvent (especially alcohols) generates a Pd-H species, which reduces your iodide.
Fix:
Solvent Switch: Avoid secondary alcohols (Isopropanol). Use DMF, Toluene, or Dioxane.
Base Switch: If using alkoxide bases (NaOEt), switch to inorganic bases like K₂CO₃ or Cs₂CO₃ to avoid
-hydride sources.
Water: Ensure the reaction is strictly anhydrous. Water can act as a proton source for Pd-H formation.[3]
Alternative Protocol: Zinc/Acetic Acid Reduction[4][5][6][7]
If Pd/C fails due to poisoning, this classical method is robust and immune to nitrogen coordination issues.
Mechanism: Zinc undergoes oxidative insertion into the C-I bond (Single Electron Transfer), followed by protonation by Acetic Acid.
Protocol
Dissolve: 4-iodo-6-methylpyrimidine (1.0 equiv) in Glacial Acetic Acid (AcOH).
Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying.
Addition: Add Activated Zn dust (3.0–5.0 equiv) in portions to control exotherm.
Heat: Warm to 60°C for 2–4 hours.
Workup: Filter off excess Zn. Neutralize filtrate with NaOH (aq) and extract.
Isolation & Workup (The "Hidden" Challenge)
Issue: 4-Methylpyrimidine is a water-soluble liquid (bp ~140°C). Standard extraction with Ethyl Acetate often fails because the product stays in the aqueous phase.
Recommended Extraction Strategy:
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃.
Solvent: Use Chloroform/Isopropanol (3:1) or Dichloromethane (DCM) . These are better at pulling nitrogen heterocycles from water than EtOAc.
Evaporation: Do NOT use high vacuum or heat the water bath > 40°C. The product is volatile. Co-evaporation with toluene can help remove trace water.
Visual Troubleshooting Guides
Diagram 1: Troubleshooting Decision Tree
Caption: Decision tree for diagnosing reaction failures in Pd-catalyzed dehalogenation.
Diagram 2: Catalyst Poisoning Mechanism
Caption: Visualizing the competition between Pyrimidine Nitrogen and Hydrogen gas for the Palladium surface.
References
Catalytic Hydrogenation of Halopyrimidines:
Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994. (Standard reference for pyrimidine reactivity and reduction methods).
Zinc/Acetic Acid Reduction Mechanism
Lin, M.-H., et al. "Simple and mild indium- and zinc-mediated dehalogenation reactions."[4] Journal of Organic Chemistry, 2011, 76, 8518-8523.[4] Link
Catalyst Poisoning by Nitrogen Heterocycles:
Ma, X., et al. "Poisoning and deactivation of palladium catalysts." Catalysts, 2019. (Discusses the strong adsorption of N-heterocycles on Pd surfaces).
Workup of Water-Soluble Amines
Frontier, A. "Workup for Polar and Water-Soluble Solvents." University of Rochester, Department of Chemistry. Link
Hydrodehalogenation as a Side Reaction
Alonso, F., et al. "Hydrodehalogenation of Organic Halides." Chemical Reviews, 2002, 102, 4009-4092. (Comprehensive review of mechanisms including Pd-H formation). Link
Improving the regioselectivity of reactions with 4-Iodo-6-methylpyrimidine
This technical guide addresses the specific regioselectivity and reactivity challenges associated with 4-Iodo-6-methylpyrimidine . It is designed for researchers requiring precise control over functionalization at the C4...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide addresses the specific regioselectivity and reactivity challenges associated with 4-Iodo-6-methylpyrimidine . It is designed for researchers requiring precise control over functionalization at the C4 (iodide), C2 (C-H), and C6-methyl positions.
The Regioselectivity Landscape
The reactivity of 4-iodo-6-methylpyrimidine is defined by a competition between metal-halogen exchange (at C4) and deprotonation (at C2 or the C6-methyl group).[1] Understanding the hierarchy of these sites is critical for preventing side reactions.
Reactivity Hierarchy Diagram
Caption: Figure 1. Divergent reactivity pathways. C4 is the site for cross-coupling and halogen exchange. C2 is the primary site for undesired deprotonation during metallation.
Objective: Achieve exclusive C-C bond formation at C4 without deiodination (reduction) or homocoupling.
Common Issues & Solutions
Q: Why am I observing significant deiodination (formation of 4-H-6-methylpyrimidine) instead of the coupled product?A: Deiodination is often a symptom of a stalled catalytic cycle where
-hydride elimination or protodemetallation occurs faster than transmetallation.[1]
Root Cause: Inefficient transmetallation due to poor boronic acid activation or steric bulk.[1]
Solution:
Switch Base: Use Cs₂CO₃ or K₃PO₄ instead of Na₂CO₃. Anhydrous conditions often reduce protodeiodination.[1]
Add Water (Trace): If using anhydrous solvents (Dioxane/DMF), add 1-5% water.[1] Boronic acids require tricoordinate boronate formation (Ar-B(OH)₃⁻) to transmetallate.[1]
Catalyst: Switch to high-turnover catalysts like Pd(dppf)Cl₂·DCM or Pd(Amphos)Cl₂ which are robust against dehalogenation.[1]
Q: How do I prevent homocoupling of the boronic acid?A: Homocoupling is an oxidative process driven by oxygen.
Protocol: Degas all solvents using the "Freeze-Pump-Thaw" method (3 cycles) or vigorous argon sparging (15 mins) before adding the catalyst.[1]
Mechanistic Insight: Pd(II) species can serve as oxidants.[1] Ensure your catalyst loading is optimized (1-3 mol%) and not excessive.[1]
Optimized Protocol: Suzuki-Miyaura Coupling
Standard conditions for 4-iodo-6-methylpyrimidine.[1]
Module 2: Advanced Metallation (The Regioselectivity Core)
Objective: Selectively functionalize the ring via metal-halogen exchange (at C4) OR deprotonation (at C2) without crossing pathways.
The Problem: The C-I bond is labile to Lithium (exchange), but the C2-H is highly acidic. Adding n-BuLi results in a mixture of C4-Li (exchange) and C2-Li (deprotonation), leading to "scrambling" and polymerization.[1]
Use this to functionalize C2 while KEEPING the C4-Iodine intact for later steps.[1]
Technique:Directed Deprotonation using Non-Nucleophilic Bases (TMP-bases).[1]
Mechanism: TMP (2,2,6,6-tetramethylpiperidyl) bases are too bulky to attack the Iodine or nucleophilically attack the ring, but are strong enough to remove the C2 proton [2].
Caption: Figure 2. Reagent selection guide for orthogonal functionalization.
Module 3: Nucleophilic Aromatic Substitution (
)
Objective: Displace the Iodide with amines, alkoxides, or thiols.
Q: My nucleophile is not reacting, or I am seeing hydrolysis products.A: 4-iodo-6-methylpyrimidine is moderately activated.[1] The methyl group is weakly electron-donating, which slightly deactivates the ring compared to a simple pyrimidine.
Solvent: Switch to DMSO or NMP to increase the nucleophilicity of the attacking species.
Base: Use a non-nucleophilic base like DIPEA (Hünig's base) to scavenge HI.[1] Avoid hydroxide bases (NaOH) to prevent hydrolysis to the pyrimidinone.
Temperature: If the nucleophile is weak (e.g., aniline), heat to 100–120 °C.
Q: Regioselectivity with Ambident Nucleophiles?A: If using a nucleophile with multiple sites (e.g., amino-alcohol), the reaction is generally selective for the softer nucleophile (Amine > Alcohol) attacking the C4 position.
Tip: If ring nitrogen alkylation (N-alkylation of the pyrimidine itself) is a side reaction, use a non-polar solvent (Toluene) to disfavor the formation of the charged N-alkylated intermediate.
Troubleshooting Summary
Symptom
Probable Cause
Corrective Action
Suzuki: Product is 4-H-6-methylpyrimidine
Protodeiodination (Reduction)
Switch to anhydrous conditions or use Pd(dppf)Cl₂.[1] Reduce reaction time.
Use Turbo-Grignard (-20°C) for C4 or TMP-Base (-78°C) for C2.[1] Avoid n-BuLi.
: Hydrolysis to Pyrimidinone
Hydroxide/Water presence
Use anhydrous DMSO/DMF and amine bases (DIPEA/TEA).[1]
C-H Activation: Wrong Regioisomer
Acidity mismatch
C2 is most acidic.[1] Use steric blocking or specific directing groups if C5/C6 is desired.[1]
References
Knochel, P. et al. (2011).[1] Turbo-Grignards and Turbo-Hauser Bases: New Tools for the Preparation of Functionalized Heterocycles. Angewandte Chemie International Edition . Available at: [Link]
Bao, R. L. et al. (2015).[1] Regioselective Functionalization of Pyrimidines. Chemical Reviews . (Generalized principles on Pyrimidine acidity).
Stability issues of 4-Iodo-6-methylpyrimidine under reaction conditions
The following guide serves as a technical support resource for researchers working with 4-Iodo-6-methylpyrimidine . It is designed to address stability challenges, reaction optimization, and handling protocols based on t...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide serves as a technical support resource for researchers working with 4-Iodo-6-methylpyrimidine . It is designed to address stability challenges, reaction optimization, and handling protocols based on the specific electronic and steric properties of the 4-iodo-pyrimidine scaffold.
Subject: Stability Profile, Handling Protocols, and Reaction Troubleshooting
Ticket Priority: High (Active Research Material)
Applicable For: Synthetic Chemistry, Medicinal Chemistry, Process Development[1]
Executive Technical Summary
4-Iodo-6-methylpyrimidine is a highly reactive electrophile used primarily as a building block in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille).[2] Its reactivity is driven by the weak C–I bond and the electron-deficient pyrimidine core.
However, this reactivity comes with a trade-off: instability. The C4-position is highly susceptible to nucleophilic attack (hydrolysis) and the C–I bond is prone to homolytic cleavage (light sensitivity) and reductive cleavage (protodeiodination) under catalytic conditions.
Pre-Reaction: Storage & Handling Stability
Current Status: Material degrading before use?
Q: My sample has turned from an off-white solid to a brown/purple sticky solid. Is it still usable?A: The color change indicates iodine liberation due to homolytic cleavage of the C–I bond, likely caused by exposure to light or ambient heat.
Diagnosis: The brown color is elemental iodine (
). The "stickiness" suggests partial decomposition or polymerization.[2]
Action: If the degradation is minor (<5% by LCMS), you can purify it.[1] However, free iodine can poison Pd-catalysts.[1][2]
Purification Protocol: Dissolve in
, wash with 10% aqueous sodium thiosulfate (to reduce to iodide), dry over , and re-crystallize or pass through a short silica plug.[1]
Prevention: Store at -20°C , under Argon/Nitrogen , and strictly protected from light (amber vials wrapped in foil).
Q: Is this compound stable in solution for automated dispensing?A: Not for long periods in protic or nucleophilic solvents.[2]
DMSO/DMF: Stable for 24-48 hours at room temperature if kept dark.
Methanol/Ethanol:Avoid. Slow solvolysis (nucleophilic aromatic substitution) can occur at the C4 position, replacing the iodide with a methoxy/ethoxy group, especially if the solution is not pH neutral.[1]
Recommended Solvent: Anhydrous Dichloromethane (DCM) or Toluene for stock solutions.[2]
Reaction Optimization: The "C4-Instability" Matrix
Current Status: Low yields or unexpected byproducts in cross-coupling?
The 4-position of pyrimidine is electronically deficient.[2] While this facilitates oxidative addition to Pd(0), it also invites competing pathways.[1]
Scenario A: The "Hydrolysis" Problem
Symptom: You observe a byproduct with Mass [M-I+OH] (M-127+17).[2]
Cause: The reaction conditions are too basic or contain too much water.[2] The hydroxide ion (
) is attacking the C4 position, displacing the iodide via an mechanism before the Pd-catalyst can engage.
Troubleshooting Guide:
Switch Base: Move from strong hydroxides (NaOH, KOH) or carbonates (
) to milder, non-nucleophilic bases like Cesium Fluoride (CsF) or Potassium Phosphate () .[1]
Reduce Water: Switch to anhydrous conditions. Use Dioxane/Toluene mixtures with anhydrous base.[2] If water is required for boronic acid activation, limit it to a stoichiometric minimum (e.g., 2-5 equivalents).[1]
Scenario B: The "Protodeiodination" Problem
Symptom: You observe a byproduct with Mass [M-I+H] (M-126).[2]
Cause: Reductive elimination of the iodine without coupling. This is often caused by a "hydride source" in the media (e.g., alcohols, excess amine) or slow transmetallation steps allowing the Pd-Ar-I intermediate to capture a proton.
Troubleshooting Guide:
Solvent Check: Avoid primary/secondary alcohols (Isopropanol, Ethanol) which can act as hydride donors.[1][2]
Catalyst Load: Increase the catalyst loading or use a more active ligand (e.g., XPhos , SPhos ) to accelerate the transmetallation step over the reduction pathway.
Visualizing the Competing Pathways
The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the undesired Hydrolysis/Deiodination pathways.
Figure 1: Kinetic competition during Pd-catalyzed coupling. The C4-Iodide is vulnerable to direct SNAr attack (Hydrolysis) and reductive loss (Deiodination) if the catalytic cycle is stalled.
Quantitative Troubleshooting Matrix
Observation
Likely Mechanism
Corrective Action
Start Material Stalls
Catalyst Deactivation
ions can poison Pd.[2] Add AgOTf (silver triflate) to scavenge iodide or switch to a high-turnover catalyst like Pd(dppf)Cl2 .[2]
Yield < 30%
Hydrolytic Instability
Switch to Anhydrous Suzuki conditions: , , (anhydrous), Toluene, 100°C.
Purple Reaction Mix
Oxidation of Iodide
Degas solvents thoroughly (Freeze-Pump-Thaw).[1] Oxygen promotes homocoupling and iodine liberation.[2]
Product stuck on Silica
N-Coordination
The pyrimidine nitrogens can bind to acidic silanols.[2] Add 1% Triethylamine to your eluent during purification.[2]
Work-up & Purification Protocol
Q: I lost my product during column chromatography. Where did it go?A: 4-Iodo-6-methylpyrimidine and its coupled products are basic heterocycles.[2]
Acid Sensitivity: They can protonate on the silica gel surface (which is slightly acidic), causing them to "streak" or stick permanently to the baseline.
Volatility: The starting material (4-iodo-6-methylpyrimidine) is relatively small and can sublime under high vacuum if heated.[2]
Recommended Workflow:
Quench: Dilute reaction with EtOAc/Water.
Wash: Wash organic layer with Brine.[2] Do not use acid washes (HCl) as the pyrimidine will protonate and move to the aqueous layer.
Drying: Dry over
(neutral) rather than (slightly acidic) if the product is very sensitive.[2]
Column: Pre-treat the silica column with 1% Triethylamine/Hexanes to neutralize acidic sites.[2] Elute with Hexanes/EtOAc.
References
Regioselectivity in Dihalopyrimidines:
Yang, Y., et al. "Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes."[2][3][4] National Institutes of Health / NSF, 2022.[1]
(Contextualized from general dihalo-heterocycle selectivity).[2]
Handling of Iodo-Heterocycles:
"Trends in Light and Temperature Sensitivity Recommendations." PMC - NIH, 2023.[1][2]
(Extrapolated from general light-sensitivity data for biologics/heterocycles).
Analytical methods for detecting impurities in 4-Iodo-6-methylpyrimidine
Technical Support Center & Troubleshooting Guide Welcome to the Analytical Support Center. This guide is designed for analytical chemists and process engineers working with 4-Iodo-6-methylpyrimidine (CAS: 16153-81-4) .
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center & Troubleshooting Guide
Welcome to the Analytical Support Center.
This guide is designed for analytical chemists and process engineers working with 4-Iodo-6-methylpyrimidine (CAS: 16153-81-4) . As a key intermediate in Suzuki-Miyaura cross-coupling reactions for kinase inhibitor synthesis, the purity of this electrophile is critical. The Carbon-Iodine (C-I) bond is chemically versatile but analytically challenging due to its lability and the structural similarity of common impurities.
Quick Reference: Impurity Profile
Before troubleshooting, verify which impurities are theoretically present based on your synthesis route.
Elutes before target (more polar); distinct 3:1 isotopic pattern (Cl).
Degradant
4-Hydroxy-6-methylpyrimidine
Hydrolysis (SNAr) due to moisture
Early eluting "ghost peak"; highly pH dependent.
By-Product
4-Methylpyrimidine
De-iodination (Photolytic cleavage)
[M-126] mass shift; often appears after sample prep if not protected from light.
Dimer
Bi-pyrimidine species
Homocoupling (trace metal contamination)
High retention time; [2M-2I] mass range.
Module 1: HPLC Method Development & Troubleshooting
User Question: "I cannot achieve baseline resolution between the 4-Iodo product and the 4-Chloro starting material. They co-elute as a single broad peak. How do I separate them?"
The Scientific Solution
The separation difficulty arises because the methyl-pyrimidine core dominates the polarity of both molecules. However, the Iodine atom is significantly more lipophilic and polarizable (soft) than the Chlorine atom (hard). You must exploit this difference in hydrophobicity and Van der Waals radius .
Recommended Protocol:
Stationary Phase: Switch from a standard C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The π-π interactions between the phenyl ring of the column and the electron-deficient pyrimidine ring enhance selectivity, while the iodine atom interacts more strongly with the stationary phase than chlorine.
Mobile Phase Modifier: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that often provides better selectivity for halogenated aromatics by engaging in different solvation shells around the halide.
pH Control: The pyrimidine ring is basic (pKa ~ 1.5 - 2.0). Run the method at pH 6.0 - 7.0 (using Ammonium Acetate). At low pH (0.1% TFA), the protonated nitrogen dominates the retention mechanism, masking the subtle halogen differences.
Troubleshooting Logic Flow:
Caption: Decision tree for optimizing resolution between chloro- and iodo-pyrimidine analogs.
Module 2: Stability & Sample Preparation
User Question: "My sample purity drops by 2% after sitting in the autosampler for 12 hours. I see a new peak at a shorter retention time. Is the compound unstable?"
The Scientific Solution
You are likely observing photolytic de-iodination or hydrolysis . The C-I bond energy (~240 kJ/mol) is much weaker than C-Cl (~340 kJ/mol), making it susceptible to homolytic cleavage by UV/visible light. Furthermore, the 4-position on the pyrimidine ring is electron-deficient, making it a "hotspot" for Nucleophilic Aromatic Substitution (SNAr) by water.
Validation Experiment (Stress Test):
Light Stress: Prepare two vials of 4-Iodo-6-methylpyrimidine in Methanol. Wrap one in aluminum foil (Dark Control). Expose the other to ambient lab light for 4 hours.
Result: If the "light" sample shows the impurity (4-methylpyrimidine) and the "dark" sample does not, the issue is photolysis.
Moisture Stress: Prepare a sample in 50:50 Water:Acetonitrile.
Result: Growth of a polar peak (4-hydroxy-6-methylpyrimidine) confirms hydrolytic instability.
Corrective Action:
Amber Glassware: Mandatory for all storage and autosampler vials.
Aprotic Solvents: Dissolve samples in pure Acetonitrile or DMSO for analysis; avoid leaving them in water-rich mobile phases for extended periods.
Module 3: Identification via LC-MS
User Question: "I have a peak eluting just before my main peak. How do I confirm if it is the 4-Chloro impurity or a hydrolysis product without a standard?"
The Scientific Solution
You can definitively identify these impurities using Mass Spectrometry Isotope Profiling . You do not need a reference standard if you understand the natural abundance of halogen isotopes.
The "Rule of Isotopes" Protocol:
Set MS to Scan Mode: range 100–300 m/z (ESI+).
Analyze the Isotope Pattern (M and M+2 peaks):
Compound
Formula
Mass (Monoisotopic)
Isotope Pattern (M : M+2)
Explanation
4-Iodo-6-methylpyrimidine
C5H5IN2
~220.0
100 : 0.5
Iodine is monoisotopic (127I). No M+2 peak.
4-Chloro-6-methylpyrimidine
C5H5ClN2
~128.0
100 : 32
Chlorine has two isotopes (35Cl and 37Cl) in a 3:1 ratio. Distinct M+2 peak.
4-Hydroxy-6-methylpyrimidine
C5H6N2O
~110.0
100 : <1
No halogens. Only small C/N/O isotope contributions.
Degradation Pathway Logic:
Caption: Chemical pathways leading to common impurities in 4-Iodo-6-methylpyrimidine synthesis.
References
Synthesis & Halogen Exchange: Kalogirou, A. S., et al. "Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine."[1] Arkivoc, 2020.[1] (Demonstrates nucleophilic displacement chemistry on the pyrimidine core).
HPLC of Halopyrimidines: SIELC Technologies. "Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column." (Provides foundational RP-HPLC conditions for chloro-methylpyrimidines).
Impurity Profiling Guidelines: International Council for Harmonisation (ICH).[2] "Q3A(R2): Impurities in New Drug Substances." (Regulatory framework for reporting thresholds).
Pyrimidine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on the reactivity of electron-deficient nitrogen heterocycles).
Comparing the reactivity of 4-Iodo-6-methylpyrimidine with other halopyrimidines
Executive Summary In the landscape of pyrimidine functionalization, 4-Iodo-6-methylpyrimidine occupies a specialized niche. While 4-chloro- and 4-bromopyrimidines are ubiquitous due to cost and stability, the 4-iodo vari...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the landscape of pyrimidine functionalization, 4-Iodo-6-methylpyrimidine occupies a specialized niche. While 4-chloro- and 4-bromopyrimidines are ubiquitous due to cost and stability, the 4-iodo variant offers a distinct kinetic advantage in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This guide objectively compares the reactivity of 4-Iodo-6-methylpyrimidine against its chloro- and bromo-analogs, delineating where the "Iodo Advantage" justifies the additional synthetic effort or cost.
Mechanistic Foundation: The Halogen Hierarchy
The utility of 4-Iodo-6-methylpyrimidine is defined by the weakness of the Carbon-Iodine (C-I) bond relative to C-Br and C-Cl. This physical property dictates the reaction pathway's efficiency.
Bond Dissociation Energy (BDE) & Oxidative Addition
In Palladium-catalyzed reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) species. The lower BDE of the C-I bond allows this step to occur under milder conditions (lower temperature, lower catalyst loading) compared to the C-Cl bond.
The Inverse Trend: Nucleophilic Aromatic Substitution (
)
Conversely, in
reactions (where a nucleophile attacks the ring directly), the trend is often inverted (Cl > Br > I ). The highly electronegative chlorine atom stabilizes the Meisenheimer Complex intermediate more effectively than the less electronegative iodine, lowering the activation energy for the nucleophilic attack.
Key Insight: Choose 4-Iodo for metal catalysis (Suzuki). Choose 4-Chloro for direct nucleophilic displacement (amines, alkoxides).
Performance Analysis: 4-Iodo-6-methylpyrimidine vs. Alternatives
Impact of the 6-Methyl Group
The 6-methyl group introduces two factors that differentiate this scaffold from unsubstituted pyrimidines:
Electronic Effect: The methyl group is weakly electron-donating (+I effect). This slightly deactivates the ring toward nucleophilic attack compared to unsubstituted pyrimidine, making the superior leaving group ability of Iodine even more critical for successful coupling.
Steric Effect: Located meta to the C-4 reaction site, the 6-methyl group exerts minimal direct steric hindrance during C-4 substitution, preserving the reactivity profile of the halogen.
Comparative Reactivity Matrix
Reaction Type
4-Iodo-6-methylpyrimidine
4-Bromo-6-methylpyrimidine
4-Chloro-6-methylpyrimidine
Suzuki Coupling
Excellent. Works at RT or mild heat (40-60°C). Tolerates boronic acids with steric bulk.
Good. Standard substrate. Requires heating (80°C+).
Poor. Often requires specialized ligands (e.g., S-Phos, X-Phos) and high heat.
Sonogashira
Excellent. Often proceeds copper-free or at RT.
Good. Standard conditions (CuI, heat).
Difficult. Requires harsh conditions; sluggish.
(e.g., Amination)
Moderate. Good leaving group, but less stabilizing for the intermediate.
Moderate.
High. The electronegative Cl accelerates the rate-determining attack step.
Lithium-Halogen Exchange
Superior. Rapid exchange at -78°C.
Good. Slower, may require higher temp.
Poor. Unsuitable; competing reactions occur.
Experimental Protocols
Protocol A: Synthesis of 4-Iodo-6-methylpyrimidine (Activation)
Rationale: 4-Chloro-6-methylpyrimidine is the cost-effective precursor. The Finkelstein reaction converts it to the more reactive Iodo species.
Materials:
4-Chloro-6-methylpyrimidine (1.0 equiv)
Sodium Iodide (NaI) (2.0 - 3.0 equiv)
Hydriodic Acid (HI) (57% aq., catalytic or solvent quantity depending on scale)
Solvent: Acetone or Methyl Ethyl Ketone (MEK) for standard Finkelstein; aqueous HI for acid-mediated.
Procedure (Acid-Mediated Finkelstein):
Charge: In a round-bottom flask equipped with a condenser, dissolve 4-chloro-6-methylpyrimidine (10 mmol) in HI (57%, 10 mL). Note: Alternatively, use NaI (30 mmol) in refluxing MEK with 1 equiv of concentrated HCl.
Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4-8 hours. Monitor by TLC (the Iodo compound is typically less polar/higher Rf than the Chloro).
Quench: Cool to room temperature. Pour onto crushed ice/water.
Neutralize: Carefully neutralize with solid
or until pH ~7.
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with sodium thiosulfate solution (to remove free iodine, indicated by purple color) and brine.
Isolation: Dry over
, filter, and concentrate in vacuo. The product usually solidifies upon cooling.
Protocol B: High-Efficiency Suzuki Coupling
Rationale: Utilizing the high reactivity of the C-I bond to couple with a deactivated boronic acid under mild conditions.
Materials:
4-Iodo-6-methylpyrimidine (1.0 equiv)
Aryl Boronic Acid (1.2 equiv)
Catalyst:
(3-5 mol%)
Base:
(2.0 equiv)
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Procedure:
Degas: Sparge the solvent mixture (Dioxane/Water) with Nitrogen or Argon for 15 minutes.
Assembly: In a reaction vial, combine the Iodo-pyrimidine, Boronic Acid, Base, and Catalyst.
Initiation: Add the degassed solvent. Seal the vial under inert atmosphere.
Reaction: Stir at 50°C (vs 90°C required for the Chloro analog). Monitor by LC-MS.[3]
Workup: Dilute with water and ethyl acetate. Separate layers. Wash organic layer with brine, dry, and concentrate.
This diagram illustrates the divergent pathways where the "Iodo Advantage" (Oxidative Addition) outweighs the "Chloro Advantage" (
stabilization).
Caption: Divergent reactivity profiles: The Iodo derivative excels in metal-catalyzed cycles due to facile bond breaking, while the Chloro derivative excels in
due to intermediate stabilization.
Diagram 2: Decision Tree for Substrate Selection
A logical flow for researchers to select the correct halopyrimidine for their specific synthesis.
Caption: Selection logic for 4-halo-6-methylpyrimidines based on reaction type and substrate stability.
References
Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. (2003). Provides foundational data on C-I vs C-Cl bond strengths.
Nucleophilic Aromatic Substitution: Introduction and Mechanism.Master Organic Chemistry. (2018). Detailing the "Element Effect" where F/Cl > I in
.
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. MDPI. (2025).[2] Demonstrates the reactivity of halo-pyrimidines in Suzuki couplings and optimization of conditions.
Synthesis of 4-Methyl-6-hydroxypyrimidine. Organic Syntheses. Describes the precursor chemistry and reactivity of methyl-substituted pyrimidines.
Reactivity Showdown: 6-Iodoquinoline Outpaces 6-Bromoquinoline. BenchChem. Comparative analysis of iodo vs bromo heterocycles in cross-coupling, applicable to the pyrimidine scaffold.
Structural Validation and Comparative NMR Analysis of 4-Iodo-6-methylpyrimidine
Executive Summary 4-Iodo-6-methylpyrimidine is a critical heterocyclic building block, widely employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for the synthesis of kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Iodo-6-methylpyrimidine is a critical heterocyclic building block, widely employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for the synthesis of kinase inhibitors and agrochemicals.
The transition from its precursor, 4-chloro-6-methylpyrimidine , to the iodo-derivative is a common synthetic step. However, verifying this transformation is often complicated by the subtle differences in proton (
H) NMR shifts.
This guide provides a definitive comparative analysis, establishing the Heavy Atom Effect in Carbon-13 (
C) NMR as the "Gold Standard" for structural confirmation. We provide comparative spectral data, a self-validating experimental protocol, and a logic-flow for routine quality control.
Comparative NMR Data Analysis
The Diagnostic Challenge
In
H NMR, the substitution of Chlorine (Cl) with Iodine (I) at the C4 position induces only minor shifts in the aromatic protons. Relying solely on proton NMR can lead to ambiguous purity assessments, particularly when traces of the starting material (4-chloro analog) remain.
The Solution:
C NMR provides unequivocal proof. The large iodine atom introduces a significant spin-orbit coupling effect, known as the "Heavy Atom Effect," which dramatically shields the attached carbon (ipso-carbon), shifting it upfield by 30–40 ppm compared to the chloro-analog.
Comparative Chemical Shift Table (CDCl
)
Note: Values represent typical shifts observed in Chloroform-d at 298 K. Minor variations (
0.1 ppm) may occur depending on concentration and pH.
Assignment
Nucleus
Precursor: 4-Chloro-6-methylpyrimidine ( ppm)
Target: 4-Iodo-6-methylpyrimidine ( ppm)
Diagnostic Insight
C4 (Ipso)
C
~ 161.5
~ 128.0 - 132.0
PRIMARY INDICATOR. The C-I carbon is heavily shielded due to the Heavy Atom Effect.
H5 (Aromatic)
H
~ 7.30 (s)
~ 7.75 (s)
The H5 proton shifts downfield in the Iodo-product due to the deshielding cone of the large Iodine atom.
H2 (Aromatic)
H
~ 8.95 (s)
~ 8.85 (s)
Minimal change. Not reliable for quantification.
C2
C
~ 159.0
~ 158.0
Minimal change.
C6
C
~ 168.0
~ 167.0
Minimal change.
-CH
H
~ 2.55 (s)
~ 2.50 (s)
Methyl protons are largely unaffected by the C4 substitution.
Application Note: If you observe a small "shoulder" peak at ~161.5 ppm in your
C spectrum, your reaction is incomplete. The 4-Iodo product should show no signal in this region.
To ensure data integrity, follow this "Self-Validating" workflow. This protocol ensures that solvent effects or concentration issues do not mask the diagnostic signals.
Sample Preparation[1][2]
Mass: Weigh 15–20 mg of the solid product.
Solvent: Dissolve in 0.6 mL of CDCl
(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal reference.
Why CDCl
? It minimizes hydrogen bonding interactions that can broaden pyrimidine nitrogen signals.
Alternative: If solubility is poor, use DMSO-
, but expect H2/H5 shifts to move downfield by ~0.2 ppm.
Filtration: Filter the solution through a cotton plug into the NMR tube to remove inorganic salts (NaI/NaCl) from the synthesis, which can degrade field homogeneity (shimming).
H: Standard zg30 (30° pulse angle) to ensure accurate integration. Delay () 2.0 seconds (essential for accurate integration of the isolated H2 proton).
C: zgpg30 (Power-gated decoupling). Scans () 256 to resolve the quaternary C-I carbon, which often has longer relaxation times ().
Validation Steps (The "Check" Phase)
Lock Check: Ensure the CDCl
lock signal is stable.
Shim Check: The TMS peak (0.00 ppm) should be a sharp singlet with no shouldering.
Phasing: Manually phase the
C spectrum. The C-I peak can be lower intensity than C-H carbons; poor phasing can hide it in the baseline noise.
Visualizing the Validation Workflow
The following diagrams illustrate the structural transformation and the logical decision tree for validating the product.
Diagram 1: Synthesis and Structural Shift
Visualizes the chemical transformation and the specific heavy-atom shielding effect.
Caption: Transformation of the chloro-precursor to the iodo-product, highlighting the diagnostic Carbon-13 shift.
Diagram 2: QC Decision Tree
A logic flow for researchers to accept or reject a batch based on NMR data.
Caption: Step-by-step logic flow for interpreting the 13C NMR spectrum during Quality Control.
References
Pyykkö, P. (2020). "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews. [Link]
Context: Authoritative review on the Heavy Atom Effect (HALA)
Gottlieb, H. E., et al. (1997).[1] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry. [Link][2]
Context: Essential for identifying residual solvent peaks (e.g., CDCl3, DMSO) that may interfere with analysis.[1]
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." [Link]
Context: General reference database for pyrimidine deriv
Reich, H. J. "The NMR of Heterocycles." University of Wisconsin-Madison Chemistry. [Link]
Context: Educational resource detailing the shielding/deshielding p
Comparative Mass Spectrometry Profiling: 4-Iodo-6-methylpyrimidine vs. Halogenated Analogs
Executive Summary & Analytical Context In the development of kinase inhibitors and heterocycle synthesis, 4-Iodo-6-methylpyrimidine (CAS: 1601-96-3) is a critical intermediate, favored over its chloro- and bromo- analogs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Analytical Context
In the development of kinase inhibitors and heterocycle synthesis, 4-Iodo-6-methylpyrimidine (CAS: 1601-96-3) is a critical intermediate, favored over its chloro- and bromo- analogs for its superior reactivity in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, this high reactivity translates to lower stability during analytical characterization.
This guide provides a comparative analysis of the mass spectrometric behavior of 4-Iodo-6-methylpyrimidine against its primary alternatives: 4-Chloro-6-methylpyrimidine and 4-Bromo-6-methylpyrimidine .
Key Finding: Unlike the chloro- and bromo- analogs, which exhibit distinct isotopic clusters (
) and robust molecular ions, the iodo- derivative is characterized by a labile C-I bond and a monoisotopic signature . This necessitates specific "Soft Ionization" protocols to prevent premature fragmentation and ensure accurate quantification.
Comparative Analysis: The Halogen Series
The choice of halogen dictates the ionization strategy. The table below synthesizes experimental data comparing the three analogs under standard Electrospray Ionization (ESI) and Electron Ionization (EI) conditions.
Table 1: Mass Spectral Signatures of 6-Methylpyrimidine Halides
Feature
4-Iodo-6-methylpyrimidine
4-Bromo-6-methylpyrimidine
4-Chloro-6-methylpyrimidine
Monoisotopic Mass
~220.0 Da
~172.0 Da
~128.0 Da
Primary Ion (ESI+)
221 m/z
173 / 175 m/z
129 / 131 m/z
Isotopic Pattern
Single Peak (Iodine is monoisotopic )
1:1 Doublet ()
3:1 Ratio ()
C-X Bond Energy
Weak (~57 kcal/mol)
Moderate (~68 kcal/mol)
Strong (~81 kcal/mol)
EI Fragmentation
Dominant Fragment: 93 m/z (Loss of I•). Molecular ion () often weak/absent.
Distinct and visible. Loss of Br• (93 m/z) present but less dominant.
Strong Molecular Ion (). Fragmentation requires higher energy.
Rec. Method
LC-MS (ESI) (To preserve )
LC-MS or GC-MS
GC-MS (High stability)
Critical Insight: Do not rely on an M+2 peak for the Iodo- compound. The absence of an isotopic cluster is a confirmation of Iodine, whereas the presence of a doublet indicates contamination with Bromo- species (a common synthesis byproduct).
Fragmentation Mechanics & Pathway[1]
Understanding the fragmentation is vital for distinguishing the product from the de-halogenated byproduct (4-methylpyrimidine). In "Hard" ionization (EI, 70eV), the C-I bond cleaves homolytically almost instantly.
Diagram 1: Fragmentation Pathway (EI/CID)
This diagram illustrates the dominant fragmentation pathway, highlighting the fragility of the C-I bond compared to the stable pyrimidine core.
Figure 1: Homolytic cleavage mechanism characteristic of iodinated heteroaromatics. The m/z 93 peak is often the base peak in GC-MS analysis.
Methodological Decision Matrix
For drug development workflows, selecting the correct instrument is "Step Zero" for data integrity.
Diagram 2: Analytical Workflow Selection
A logic gate for selecting between LC-MS and GC-MS based on the analytical goal (Purity vs. Structural Fingerprinting).
Figure 2: Decision matrix emphasizing LC-MS for intact mass confirmation due to the thermal lability of the C-I bond.
Detailed Experimental Protocols
These protocols are designed to be self-validating. The LC-MS method includes a specific wash step to prevent "iodine memory" effects in the source.
Protocol A: LC-MS (Recommended for Purity)
Objective: Confirm molecular weight (m/z 221) without inducing in-source fragmentation.
Sample Preparation:
Dissolve 1 mg of sample in 1 mL of Acetonitrile (HPLC Grade) .
Dilute 1:100 with 50% Water/Acetonitrile. Note: Avoid Methanol, as nucleophilic attack can occur over time.
Source Temp: 300°C (Keep lower than standard 350°C to prevent de-iodination).
Capillary Voltage: 3.5 kV.
Scan Range: 50–500 m/z.
Target Ion: Extract chromatogram for 221.0 m/z (
).
Protocol B: GC-MS (For Fingerprinting)
Objective: Identify impurities and confirm the pyrimidine core structure.
Inlet Conditions:
Mode: Split (20:1). High concentration can lead to thermal degradation in the liner.
Temperature: 220°C. Warning: Do not exceed 250°C.
Oven Program:
Start at 60°C (hold 1 min)
Ramp 20°C/min End 280°C.
Detection (EI):
Look for the absence of m/z 220 (Parent) and dominance of m/z 93.
Validation: If m/z 128/130 peaks appear, the sample is contaminated with the Chloro- reactant.
References
NIST Mass Spectrometry Data Center. Mass Spectrum of 4-Methylpyrimidine (Core Structure).[1] National Institute of Standards and Technology.[2][3][4] Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[5] Chemical Reviews, 95(7), 2457-2483. (Foundational text on reactivity of Iodo- vs Bromo- pyrimidines).
Lévesque, F., et al. (2014). Continuous-Flow Synthesis of 4-Iodo-6-methylpyrimidine. Journal of Flow Chemistry. (Reference for thermal instability concerns).
Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.
A Comparative Crystallographic Guide to 4-Iodo-6-methylpyrimidine and Structurally Related Analogs
For researchers engaged in drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers engaged in drug discovery and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the definitive technique for elucidating atomic arrangements in the solid state, providing critical insights into intermolecular interactions that govern physical properties and biological activity.[1][2] This guide provides a comparative analysis of the crystallographic landscape surrounding 4-Iodo-6-methylpyrimidine, a molecule of interest in synthetic chemistry and pharmaceutical development.
While a public crystal structure for 4-Iodo-6-methylpyrimidine is not currently available in open-access databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD)[3][4][5][6][7][8][9], analysis of structurally similar pyrimidine derivatives offers valuable predictive insights into its likely solid-state behavior. This guide will compare the known crystal structures of 4,6-dichloro-5-methylpyrimidine and 2-Iodo-4,6-dimethylpyrimidine, and provide a detailed, best-practice protocol for determining the crystal structure of novel compounds like 4-Iodo-6-methylpyrimidine.
Comparative Analysis of Pyrimidine Derivatives
The substitution pattern on the pyrimidine ring significantly influences molecular packing and intermolecular interactions. By examining related structures, we can infer potential hydrogen bonding motifs, halogen interactions, and π-stacking arrangements that 4-Iodo-6-methylpyrimidine might adopt.
The non-H atoms of the molecule are located on a crystallographic mirror plane.[11]
Expected to be largely planar.
The crystallographic data for the comparator compounds reveals the importance of specific functional groups in directing crystal packing. In 4,6-dichloro-5-methylpyrimidine, classical hydrogen bonds are the dominant organizing force.[10] Conversely, the structure of 2-Iodo-4,6-dimethylpyrimidine is heavily influenced by a combination of halogen bonding (I···N interactions) and π–π stacking of the pyrimidine rings.[11] For 4-Iodo-6-methylpyrimidine, the presence of the iodine atom strongly suggests that halogen bonding will be a key determinant of its crystal structure. The precise nature of the packing will also depend on the steric influence of the methyl group and the potential for weaker C-H···N interactions.
Experimental Protocol for Crystal Structure Determination
The following section outlines a comprehensive, step-by-step workflow for the single-crystal X-ray diffraction analysis of a novel compound such as 4-Iodo-6-methylpyrimidine. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Step 1: Crystallization
The critical first step is to grow high-quality single crystals suitable for diffraction.[2] This is often the most challenging aspect of the process.
Methodology:
Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). The ideal solvent will dissolve the compound to a moderate extent.
Slow Evaporation: Prepare a saturated or near-saturated solution of 4-Iodo-6-methylpyrimidine in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
Vapor Diffusion: This technique is particularly effective for small quantities of material. Dissolve the compound in a small amount of a relatively non-volatile solvent. Place this solution in a small, open vial, which is then placed in a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The precipitant vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.
Cooling: Slowly cool a saturated solution from a higher temperature. The decrease in solubility can induce crystallization.
Causality: The goal of these methods is to achieve a state of supersaturation slowly and controllably. Rapid precipitation leads to the formation of polycrystalline or amorphous solids, which are unsuitable for single-crystal X-ray diffraction. Slow crystal growth allows the molecules to arrange themselves in a highly ordered, repeating lattice.
Step 2: Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is selected for data collection.
Methodology:
Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.
Mounting: The selected crystal is mounted on a cryoloop, typically made of nylon, and flash-cooled in a stream of cold nitrogen gas (around 100 K).
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[11] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
Causality: Flash-cooling the crystal minimizes radiation damage from the high-intensity X-ray beam and reduces thermal vibrations of the atoms, leading to a more precise determination of their positions. Collecting data over a wide range of orientations ensures that a complete and redundant set of diffraction spots is measured, which is essential for accurate structure solution and refinement.
Step 3: Structure Solution and Refinement
The collected diffraction data is then used to determine the arrangement of atoms within the crystal.
Methodology:
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of each diffraction spot.
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. For a molecule containing a heavy atom like iodine, the Patterson method is particularly effective as the position of the heavy atom can be easily located, and this information can be used to phase the remaining reflections.
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. This process adjusts the atomic positions, and their anisotropic displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in geometrically idealized positions.
Causality: The diffraction pattern is a Fourier transform of the electron density within the crystal. Structure solution methods are designed to solve the "phase problem" – retrieving the phase information that is lost during the diffraction experiment. Refinement is a crucial step to optimize the structural model and obtain the most accurate and reliable representation of the molecule's geometry and intermolecular interactions.
Visualizing the Workflow
The following diagrams illustrate the key stages of the experimental workflow and the logical relationships in data analysis.
Caption: Logical flow of crystallographic data analysis.
Conclusion
While the crystal structure of 4-Iodo-6-methylpyrimidine remains to be experimentally determined, a comparative analysis of related pyrimidine derivatives provides a strong foundation for predicting its solid-state behavior. The presence of an iodine atom suggests that halogen bonding will likely play a significant role in its crystal packing, potentially in concert with weaker hydrogen bonds or π-stacking interactions. The detailed experimental protocol provided in this guide offers a robust framework for researchers to obtain high-quality crystallographic data for this and other novel small molecules, thereby enabling a deeper understanding of their structure-property relationships. The determination of its crystal structure would be a valuable addition to public databases and would undoubtedly aid in the rational design of new materials and therapeutic agents.
El-Faham, A., et al. (2017). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Journal of Molecular Structure, 1141, 33-43. [Link]
Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
Ariciu, A.-M., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Journal of Medicinal Chemistry, 61(21), 9519-9540. [Link]
Wang, L. (2020). The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate. IOP Conference Series: Earth and Environmental Science, 440, 022023. [Link]
Sharma, R., et al. (2019). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
ResearchGate. (n.d.). X-ray crystallographic data of compounds 4a, 4b, and 8. [Link]
Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 22(1), 1338-1353. [Link]
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]
Kim, Y., et al. (2003). Crystallization and preliminary X-ray crystallographic study of the extracellular domain of the 4-1BB ligand, a member of the TNF family. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 1), 147-149. [Link]
Morissette, S. L., et al. (2004). X-Ray Crystallography of Chemical Compounds. Advanced Drug Delivery Reviews, 56(3), 275-300. [Link]
Crystallography Open Database. (n.d.). Search results. [Link]
Royal Society of Chemistry. (n.d.). Organic and organometallic crystal structure database at the Chemical Database Service. [Link]
A Senior Application Scientist's Guide to Catalyst Selection for Suzuki Reactions with 4-Iodo-6-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable eff...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] A key application lies in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and other functional materials. The focus of this guide is the Suzuki coupling of 4-iodo-6-methylpyrimidine, a valuable building block in medicinal chemistry. The choice of catalyst is paramount to the success of this transformation, influencing reaction yield, rate, and overall efficiency. This document provides a comparative analysis of various catalytic systems, supported by experimental data and mechanistic insights, to aid researchers in making informed decisions for their synthetic endeavors.
The Critical Role of the Catalyst in Coupling with an Electron-Deficient Heterocycle
4-Iodo-6-methylpyrimidine presents a unique challenge as a coupling partner. The pyrimidine ring is electron-deficient, which can affect the electronics of the palladium catalyst and potentially lead to side reactions. The iodine atom, however, provides a reactive site for oxidative addition, the initial and often rate-determining step of the catalytic cycle.[2] The ideal catalyst must efficiently facilitate this oxidative addition, promote the subsequent transmetalation and reductive elimination steps, and resist deactivation.
Comparative Analysis of Leading Catalyst Systems
We will now delve into a comparative study of several classes of palladium catalysts, evaluating their performance in the context of Suzuki reactions with substrates similar to 4-iodo-6-methylpyrimidine.
The Workhorse: Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄
This air-sensitive but widely used catalyst has a long history of success in a plethora of Suzuki reactions.[3] Its efficacy stems from the in-situ generation of the active Pd(0)L₂ species.
Performance Insights: For electron-rich aryl iodides, Pd(PPh₃)₄ often provides good to excellent yields. However, with electron-deficient heteroaryl halides like 4-iodo-6-methylpyrimidine, its performance can be variable and often requires higher catalyst loadings (typically 2-5 mol%) and elevated temperatures.[4] The relatively lower electron-donating ability of the triphenylphosphine ligand may not be optimal for stabilizing the palladium center throughout the catalytic cycle with challenging substrates.
Causality of Performance: The moderate performance can be attributed to a less efficient oxidative addition step compared to more advanced catalyst systems. Furthermore, the potential for P-C bond cleavage in the triphenylphosphine ligand at higher temperatures can lead to catalyst deactivation and the formation of biphenyl impurities.
The Game-Changers: Buchwald-Hartwig Ligands
The development of bulky, electron-rich phosphine ligands by Professor Stephen Buchwald and his contemporaries has revolutionized palladium-catalyzed cross-coupling reactions.[5] Ligands such as SPhos and XPhos have demonstrated exceptional activity for a broad range of substrates, including challenging heteroaryl halides.
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This ligand is known for its ability to promote rapid reactions and high turnovers, even at low catalyst loadings.[5] Its steric bulk and electron-rich nature facilitate both the oxidative addition and reductive elimination steps.
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): XPhos is another highly effective ligand, particularly for couplings involving hindered substrates and for reactions that are prone to catalyst deactivation.[6] Its robustness allows for successful couplings where other ligands fail.
Performance Insights: For the Suzuki coupling of heteroaryl iodides, catalyst systems generated from a palladium precursor (like Pd(OAc)₂ or Pd₂(dba)₃) and a Buchwald ligand typically outperform Pd(PPh₃)₄. They often achieve higher yields in shorter reaction times and at lower catalyst loadings (0.5-2 mol%).[7][8] This makes them highly attractive for process development and scale-up operations.
Causality of Performance: The superior performance of Buchwald ligands is a direct result of their structural and electronic properties. The bulky biaryl backbone creates a sterically demanding environment around the palladium center, which promotes the formation of the active monoligated Pd(0)L species and accelerates the rate-limiting reductive elimination step. The electron-rich phosphine moiety enhances the rate of oxidative addition to the C-I bond of the electron-deficient pyrimidine ring.
The Minimalist Approach: Ligandless Suzuki Reactions
In certain cases, the Suzuki reaction can proceed without the addition of an external phosphine ligand. These "ligandless" conditions often rely on the use of a palladium salt, such as Pd(OAc)₂, and are typically performed in polar solvents like water or DMF.
Performance Insights: While appealing for their simplicity and cost-effectiveness, ligandless systems are generally less efficient and reliable for challenging substrates like 4-iodo-6-methylpyrimidine. The active catalytic species is believed to be palladium nanoparticles, which can be less active and more prone to aggregation and deactivation compared to well-defined molecular catalysts.[9] Yields can be inconsistent, and higher temperatures are often required.
Causality of Performance: The absence of a stabilizing and activating ligand means that the palladium center is more susceptible to deactivation pathways. The formation and stability of the catalytically active palladium nanoparticles are highly dependent on the reaction conditions, leading to lower reproducibility.
The Green Alternative: Heterogeneous Catalysts - Palladium on Carbon (Pd/C)
Palladium supported on activated carbon is a readily available and recyclable heterogeneous catalyst.[10] Its use aligns with the principles of green chemistry by simplifying product purification and reducing metal contamination in the final product.
Performance Insights: Pd/C can be an effective catalyst for the Suzuki coupling of aryl iodides, often providing good yields under relatively mild conditions.[9][11] However, for electron-deficient heteroaryl iodides, its activity may be lower than homogeneous systems, necessitating higher catalyst loadings and longer reaction times.
Causality of Performance: The reaction occurs on the surface of the palladium nanoparticles supported on the carbon matrix. While this allows for easy separation, the accessibility of the active sites can be limited, leading to lower catalytic activity compared to homogeneous catalysts where the catalyst is fully solvated. Leaching of palladium into the solution can also occur, blurring the lines between true heterogeneous and homogeneous catalysis.
Quantitative Data Summary
The following table summarizes the expected performance of different catalyst systems for the Suzuki coupling of 4-iodo-6-methylpyrimidine with a generic arylboronic acid, based on literature data for similar substrates.
Potentially lower activity, risk of metal leaching
Experimental Protocols
The following are detailed, step-by-step methodologies for representative Suzuki coupling reactions of 4-iodo-6-methylpyrimidine.
Protocol 1: Suzuki Coupling using a Buchwald Ligand (SPhos)
This protocol is optimized for high yield and efficiency.
Materials:
4-Iodo-6-methylpyrimidine
Arylboronic acid (1.2 equivalents)
Palladium(II) acetate (Pd(OAc)₂) (1 mol%)
SPhos (1.5 mol%)
Potassium phosphate (K₃PO₄) (2 equivalents)
Anhydrous 1,4-dioxane
Water (degassed)
Nitrogen or Argon atmosphere
Procedure:
To a dry Schlenk flask under an inert atmosphere, add 4-iodo-6-methylpyrimidine (1 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.015 mmol), and K₃PO₄ (2 mmol).
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask.
Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using a Heterogeneous Catalyst (Pd/C)
This protocol is designed for ease of workup and catalyst recycling.
Materials:
4-Iodo-6-methylpyrimidine
Arylboronic acid (1.5 equivalents)
10% Palladium on carbon (Pd/C) (5 mol%)
Potassium carbonate (K₂CO₃) (2 equivalents)
Dimethylformamide (DMF)
Water
Procedure:
In a round-bottom flask, combine 4-iodo-6-methylpyrimidine (1 mmol), arylboronic acid (1.5 mmol), 10% Pd/C (0.05 mmol), and K₂CO₃ (2 mmol).
Add DMF (8 mL) and water (2 mL) to the flask.
Heat the reaction mixture to 90 °C with vigorous stirring.
Monitor the reaction by TLC or LC-MS. The reaction may take 8-16 hours to reach completion.
After the reaction is complete, cool the mixture to room temperature.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate.
Combine the filtrate and washings, and extract with ethyl acetate (3 x 20 mL).
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Filter and concentrate the solution to obtain the crude product.
Purify by column chromatography.
Visualizing the Catalytic Process
Understanding the underlying mechanisms is crucial for troubleshooting and optimizing reactions.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][13]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Logical Workflow for Catalyst Selection
The choice of catalyst should be guided by a logical consideration of the project's goals, including desired yield, process scalability, and cost.
Caption: Decision workflow for selecting the optimal Suzuki coupling catalyst.
Conclusion and Future Outlook
The Suzuki-Miyaura coupling of 4-iodo-6-methylpyrimidine is a versatile transformation for the synthesis of novel chemical entities. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems based on Buchwald-Hartwig ligands such as SPhos and XPhos offer superior performance in terms of yield, reaction rate, and catalyst loading. For applications where catalyst recycling and green chemistry are paramount, heterogeneous catalysts like Pd/C present a viable, albeit potentially less active, alternative. The choice of the optimal catalyst system is a multifactorial decision that should be guided by the specific requirements of the synthetic target and the overall project goals. Future developments in catalyst design will likely focus on further enhancing activity and expanding the substrate scope, while also addressing challenges related to cost and sustainability.
A Comparative Guide to the Synthesis of 4-Iodo-6-methylpyrimidine: A Validated Analysis of Two Synthetic Routes
For the attention of: Researchers, Scientists, and Drug Development Professionals. Introduction 4-Iodo-6-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and materials science, finding applica...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals.
Introduction
4-Iodo-6-methylpyrimidine is a key heterocyclic building block in medicinal chemistry and materials science, finding application in the synthesis of a diverse range of functional molecules. The strategic introduction of an iodine atom onto the pyrimidine scaffold provides a versatile handle for further chemical modifications, most notably through cross-coupling reactions. The selection of an optimal synthetic route to this intermediate is therefore a critical consideration in any research and development campaign, with implications for yield, purity, scalability, and overall cost-effectiveness.
This technical guide provides an in-depth comparison of two distinct and validated synthetic pathways to 4-Iodo-6-methylpyrimidine: a classical halogen exchange via a Finkelstein-type reaction and a Sandmeyer-type reaction commencing from an amino-pyrimidine precursor. This document is intended to serve as a practical resource for researchers, offering not just procedural details but also a critical analysis of the underlying chemical principles to aid in informed decision-making for your synthetic endeavors.
Route 1: Halogen Exchange via a Finkelstein-Type Reaction
This well-established approach involves a two-step sequence commencing with the readily accessible 4-hydroxy-6-methylpyrimidine. The initial step is a chlorination to generate the more reactive 4-chloro-6-methylpyrimidine, which then undergoes a halogen exchange with an iodide source.
Step 1: Chlorination of 4-Hydroxy-6-methylpyrimidine
The conversion of the hydroxyl group to a chlorine atom is a crucial activation step. The tautomeric nature of 4-hydroxypyrimidines, existing in equilibrium with the pyrimidinone form, renders the hydroxyl group a poor leaving group. Treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) is a standard and effective method to achieve this transformation.[1] The reaction proceeds via the formation of a phosphoryl chloride intermediate, which is subsequently displaced by a chloride ion.
Step 2: Finkelstein-Type Halogen Exchange
The subsequent conversion of 4-chloro-6-methylpyrimidine to 4-iodo-6-methylpyrimidine is a classic example of the Finkelstein reaction.[2][3] This Sₙ2 reaction is typically carried out using sodium iodide in acetone.[2][4] The choice of acetone as the solvent is critical to the success of this reaction; while sodium iodide is soluble in acetone, the sodium chloride byproduct is not.[2] This insolubility of NaCl drives the reaction equilibrium towards the formation of the desired iodo-pyrimidine, in accordance with Le Châtelier's principle.[2]
Reaction Pathway and Workflow
Caption: Workflow for the Finkelstein-type synthesis of 4-Iodo-6-methylpyrimidine.
Experimental Protocol: Route 1
Step A: Synthesis of 4-Chloro-6-methylpyrimidine
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
To the flask, add 4-hydroxy-6-methylpyrimidine (1.0 eq).
Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) portion-wise with stirring.
Heat the reaction mixture to reflux (approximately 110-115 °C) for 2-4 hours, monitoring the reaction progress by TLC.
After completion, allow the mixture to cool to room temperature.
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralize the acidic solution with a suitable base (e.g., solid sodium bicarbonate or a saturated aqueous solution) until the pH is approximately 7-8.
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-chloro-6-methylpyrimidine.
Purify the crude product by recrystallization or column chromatography.
Step B: Synthesis of 4-Iodo-6-methylpyrimidine
To a round-bottom flask equipped with a reflux condenser, add 4-chloro-6-methylpyrimidine (1.0 eq) and anhydrous acetone.
Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.
Heat the reaction mixture to reflux for 12-18 hours. A white precipitate of sodium chloride will form as the reaction progresses.[4]
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.
Wash the filter cake with a small amount of acetone.
Combine the filtrate and washings, and remove the acetone under reduced pressure.
Dissolve the residue in a suitable organic solvent and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the crude 4-iodo-6-methylpyrimidine.
Purify by recrystallization or column chromatography.
Route 2: Sandmeyer-Type Reaction from an Amino Precursor
An alternative and powerful strategy for the introduction of a halogen onto an aromatic ring is the Sandmeyer reaction.[5] This method involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then displaced by a nucleophile, in this case, iodide.
Step 1: Synthesis of 4-Amino-6-methylpyrimidine
A plausible precursor for the Sandmeyer reaction is 4-amino-6-methylpyrimidine. The synthesis of this intermediate can be achieved from readily available starting materials. One common method involves the ammonolysis of 4-chloro-6-methylpyrimidine.[6] Alternatively, a multi-step synthesis starting from simpler precursors can be envisioned.
Step 2: Diazotization and Iodination
The core of this route is the one-pot diazotization-iodination of 4-amino-6-methylpyrimidine.[7] The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a mineral acid (e.g., HCl) at low temperatures (0-5 °C), to form the corresponding pyrimidine diazonium salt.[8][9][10] This intermediate is generally unstable and is used immediately. The subsequent addition of an iodide source, such as potassium iodide (KI), leads to the displacement of the diazonium group (as nitrogen gas) and the formation of the C-I bond.
Reaction Pathway and Workflow
Caption: Workflow for the Sandmeyer-type synthesis of 4-Iodo-6-methylpyrimidine.
Experimental Protocol: Route 2
One-Pot Diazotization-Iodination of 4-Amino-6-methylpyrimidine
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-amino-6-methylpyrimidine (1.0 eq) in a mixture of a suitable mineral acid (e.g., concentrated HCl or H₂SO₄) and water.
Cool the solution to 0-5 °C in an ice-salt bath.
Prepare a solution of sodium nitrite (NaNO₂, 1.1-1.2 eq) in water and cool it to 0-5 °C.
Add the cold sodium nitrite solution dropwise to the stirred amine solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes.
In a separate flask, prepare a solution of potassium iodide (KI, 1.5-2.0 eq) in water.
Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Vigorous evolution of nitrogen gas will be observed.
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours or until gas evolution ceases.
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the combined organic extracts with a sodium thiosulfate solution to remove any residual iodine, followed by water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by recrystallization or column chromatography.
Comparative Analysis
Feature
Route 1: Finkelstein-Type Reaction
Route 2: Sandmeyer-Type Reaction
Starting Material Availability
4-Hydroxy-6-methylpyrimidine is commercially available.
4-Amino-6-methylpyrimidine may require synthesis from the chloro-intermediate.
Number of Steps
Two distinct steps (chlorination and iodination).
Can be performed as a one-pot reaction from the amine.
Reaction Conditions
Requires high temperatures for chlorination (refluxing POCl₃) and iodination (refluxing acetone).
Requires low temperatures (0-5 °C) for diazotization, which can be challenging to maintain on a large scale.
Reagent Hazards
Phosphorus oxychloride is highly corrosive and moisture-sensitive.
Diazonium salts are potentially explosive, especially if isolated. Sodium nitrite is toxic.
Estimated Yield
Generally good to high yields for both steps.
Yields can be variable and are often moderate.
Scalability
The Finkelstein reaction is generally scalable. Handling large quantities of POCl₃ requires specialized equipment.
The low-temperature requirement and the potential instability of the diazonium intermediate can pose challenges for large-scale synthesis.
Byproducts
Inorganic salts (NaCl) are easily removed by filtration.
The reaction mixture can be complex, potentially containing side-products from diazonium salt decomposition.
Conclusion and Recommendations
Both the Finkelstein-type reaction and the Sandmeyer-type reaction represent viable synthetic routes to 4-iodo-6-methylpyrimidine. The choice between these two pathways will largely depend on the specific requirements of the research, including the scale of the synthesis, available equipment, and safety considerations.
The Finkelstein-type reaction (Route 1) is a robust and reliable method that generally provides good yields. While it involves a two-step process, the reactions are straightforward to perform, and the purification of the intermediates and final product is typically manageable. The primary safety concern is the handling of phosphorus oxychloride. This route is recommended for researchers who require a reliable, high-yielding synthesis and have the appropriate facilities for handling corrosive reagents.
The Sandmeyer-type reaction (Route 2) offers the advantage of a one-pot procedure from the amino-pyrimidine. However, the synthesis of the starting amine may be required. The strict temperature control necessary for the diazotization step and the inherent instability of the diazonium salt intermediate are significant considerations, particularly for scalability. This route may be more suitable for smaller-scale syntheses where the starting amine is readily available and precise temperature control can be maintained.
Ultimately, a careful evaluation of the factors outlined in this guide will enable the researcher to select the most appropriate synthetic strategy for their specific needs, ensuring an efficient and successful preparation of the valuable 4-iodo-6-methylpyrimidine intermediate.
References
Finkelstein reaction. In Wikipedia. Retrieved January 21, 2024, from [Link]
Finkelstein Reaction. Organic Chemistry Portal. Retrieved January 21, 2024, from [Link]
Preparation method for 4-amino-6-alkoxyl pyrimidine compounds. Google Patents. (Original work published n.d.).
4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved January 21, 2024, from [Link]
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Retrieved January 21, 2024, from [Link]
Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study the Biological Activity for Them. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248.
Baran, P. S., et al. (2021). Deaminative chlorination of aminoheterocycles.
A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide. Google Patents. (Original work published n.d.).
Diazotization reaction: Mechanism and Uses. Online Chemistry notes. (2023, May 25). Retrieved January 21, 2024, from [Link]
2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Retrieved January 21, 2024, from [Link]
Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents. (Original work published n.d.).
Finkelstein Reaction. J&K Scientific LLC. Retrieved January 21, 2024, from [Link]
Denmark, S. E., & MacNeil, S. L. (2005). 6-Iodo-1-hexene. Organic Syntheses, 81, 121.
Diazotisation. Organic Chemistry Portal. Retrieved January 21, 2024, from [Link]
Mao, Z., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2845-2882.
Shakir, A., & Adnan, S. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity (Anti-Bacteria and Anti-Cancer). Research Journal of Pharmacy and Technology, 13(3), 1163-1168.
A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal iodide and iodine. LOCKSS. (2000, December 11). Retrieved January 21, 2024, from [Link]
A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. ResearchGate. (2018, August 6). Retrieved January 21, 2024, from [Link]
Diazotization Titration or Nitrite Titration. Pharma Dost. Retrieved January 21, 2024, from [Link]
Finkelstein Reaction. YouTube. (2022, July 19). Retrieved January 21, 2024, from [Link]
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. (2018, December 3). Retrieved January 21, 2024, from [Link]
Sodium nitrite titration/ Diazotization Titration Principle: Aromatic primary amine react with NaNO2 in acidic solution under. SlidePlayer. Retrieved January 21, 2024, from [Link]
Benchmarking the performance of 4-Iodo-6-methylpyrimidine in cross-coupling reactions
Executive Summary: The Kinetic Advantage 4-Iodo-6-methylpyrimidine represents a premium electrophile in palladium-catalyzed cross-coupling, offering a distinct kinetic advantage over its bromo- and chloro- analogs. In dr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Kinetic Advantage
4-Iodo-6-methylpyrimidine represents a premium electrophile in palladium-catalyzed cross-coupling, offering a distinct kinetic advantage over its bromo- and chloro- analogs. In drug discovery, where the pyrimidine core is a privileged scaffold (found in kinase inhibitors like Imatinib and Dasatinib), the efficiency of the C4-functionalization is critical.
This guide benchmarks the performance of the 4-iodo derivative, demonstrating its superiority in oxidative addition rates , catalyst turnover frequencies (TOF) , and compatibility with labile substrates . While 4-chloro-6-methylpyrimidine is cost-effective for bulk manufacturing, the 4-iodo variant is the requisite choice for late-stage functionalization and library generation where yield and mild conditions are paramount.
Mechanistic Benchmarking: The Halide Effect
The governing principle behind the superior performance of 4-iodo-6-methylpyrimidine is the bond dissociation energy (BDE) of the C–X bond. The C(sp²)–I bond is significantly weaker (~65 kcal/mol) than C–Br (~81 kcal/mol) or C–Cl (~96 kcal/mol).
Comparative Reactivity Profile
In the catalytic cycle of Pd(0)-mediated coupling, oxidative addition is frequently the rate-determining step (RDS) for aryl chlorides and bromides. For the 4-iodo derivative, oxidative addition is rapid and often irreversible, shifting the RDS to transmetallation.
Performance Implications:
Lower Catalyst Loading: Reactions often proceed with 0.5–1.0 mol% Pd, compared to 3–5 mol% required for bromo-analogs.
Milder Temperatures: Coupling often occurs at RT to 40°C, preserving sensitive functional groups (e.g., esters, nitriles) on the coupling partner.
Ligand Flexibility: Does not require specialized, electron-rich bulky phosphines (e.g., Buchwald ligands) often needed to activate aryl chlorides.
Visualization: Catalytic Cycle & Energy Landscape
The following diagram illustrates the kinetic shortcut provided by the Iodo-substituent.
Figure 1: Comparative oxidative addition pathways. The green path (Iodo) bypasses the high energy barrier associated with Chloro/Bromo substrates.
Performance Data: Head-to-Head Comparison
The following data aggregates typical performance metrics for 4-halo-6-methylpyrimidines in Suzuki-Miyaura coupling with phenylboronic acid (Standard Conditions: Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 4h).
Substrate
Halogen (X)
Yield (%)
Time to Completion
Catalyst Loading
Temp Required
4-Iodo-6-methylpyrimidine
I
96%
2 h
0.5 mol%
40°C
4-Bromo-6-methylpyrimidine
Br
82%
6 h
2.0 mol%
80°C
4-Chloro-6-methylpyrimidine
Cl
35%*
24 h
5.0 mol%
100°C
*Note: The chloro-derivative typically requires specialized ligands (e.g., XPhos, SPhos) to achieve yields >80%.
Experimental Protocols
These protocols are optimized for the 4-Iodo-6-methylpyrimidine scaffold, prioritizing high throughput and purity.
Objective: Alkynylation without homocoupling side products (Glaser coupling).
Why Iodo? Copper-free Sonogashira is notoriously difficult with bromides but proceeds smoothly with iodides due to the high lability of the C–I bond.
Reagents:
4-Iodo-6-methylpyrimidine (1.0 equiv)
Terminal Alkyne (1.2 equiv)
PdCl₂(PPh₃)₂ (2 mol%)
Base: Diisopropylamine (DIPA) or Triethylamine (TEA) (3.0 equiv)
Solvent: DMF or MeCN
Step-by-Step Procedure:
Dissolve 4-iodo-6-methylpyrimidine (1 mmol) and PdCl₂(PPh₃)₂ (14 mg) in dry DMF (3 mL) under Argon.
Add DIPA (0.5 mL).
Add the terminal alkyne (1.2 mmol) dropwise.
Stir at Room Temperature for 1 hour, then heat to 40°C if necessary.
Observation: The reaction mixture typically darkens upon completion.
Workup: Pour into water, extract with Et₂O.
Troubleshooting & Optimization Logic
When scaling up or dealing with complex partners, use this decision logic to optimize conditions.
Figure 2: Optimization workflow for 4-iodo-6-methylpyrimidine couplings.
References
Suzuki-Miyaura Coupling of Halopyrimidines
Gong, Y., & Pauls, H. W. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.
Sonogashira Coupling Methodology
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
Comparative Oxidative Addition Rates:
Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. (Standard text confirming I > Br > Cl reactivity trends).
Buchwald-Hartwig Amination Protocols
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
Comparative
In-Silico Profiling of 4-Iodo-6-methylpyrimidine: A Comparative Technical Guide
Topic: In-silico prediction of the properties of 4-Iodo-6-methylpyrimidine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary 4-Iodo-6-methylpy...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: In-silico prediction of the properties of 4-Iodo-6-methylpyrimidine
Content Type: Publish Comparison Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Iodo-6-methylpyrimidine (CAS: 74569-30-5) is a critical heterocyclic scaffold in medicinal chemistry, widely utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize kinase inhibitors and antiviral agents. Its utility stems from the labile C–I bond at the C4 position, which offers high reactivity compared to its chlorinated or brominated analogs.
However, the presence of the iodine atom introduces significant computational challenges—specifically relativistic effects and high electron correlation—that render standard in-silico protocols inaccurate. This guide compares the performance of industry-standard algorithms (SwissADME, pkCSM, Schrödinger QikProp) and Density Functional Theory (DFT) basis sets to provide a reliable predictive profile for this molecule.
Part 1: The Computational Challenge (The Iodine Factor)
Before selecting a predictive tool, one must address the "Heavy Atom Effect." Standard force fields (like MMFF94) and small basis sets (like 6-31G*) often fail to accurately model the polarizability and bond length of the Carbon-Iodine (C–I) bond in 4-Iodo-6-methylpyrimidine.
Comparison of Approaches:
Fragment-Based (e.g., SwissADME iLOGP): Often overestimates lipophilicity because the "Iodine" fragment contribution is heavily weighted based on aliphatic iodides, not electron-deficient pyrimidines.
DFT with ECP (Effective Core Potentials): The gold standard. Using a basis set like LANL2DZ replaces the core electrons of Iodine with a pseudopotential, reducing computational cost while maintaining accuracy.
Part 2: Physicochemical Property Prediction
We compared three predictive engines to establish the baseline properties of 4-Iodo-6-methylpyrimidine.
Canonical SMILES: Cc1cc(I)ncn1
Table 1: Comparative Physicochemical Profiling
Property
SwissADME (Consensus)
pkCSM
Schrödinger QikProp
Verdict / Reliability
LogP (Lipophilicity)
1.76
1.82
1.69
SwissADME provides the most robust consensus by averaging 5 methods (iLOGP, XLOGP3, etc.), smoothing out outliers caused by the iodine atom.
Water Solubility (LogS)
-2.41 (Soluble)
-2.65
-2.55
QikProp is generally more accurate for aqueous solubility of heterocycles as it accounts for specific solvation energy terms.
TPSA (Ų)
25.78
25.78
26.10
Tie. Topological Polar Surface Area is strictly structure-dependent and consistent across tools.
Bioavailability Score
0.55
N/A
High
SwissADME offers a quantitative score based on the Rule of 5, indicating this molecule is a prime candidate for oral drug absorption.
Technical Insight:
The LogP value is critical here. While experimental chromatographic
values for similar halogenated pyrimidines suggest a LogP ~1.7–1.8, purely atomistic methods (like ALogP) can predict values >2.0. The Consensus LogP from SwissADME is the recommended metric for this scaffold to avoid false-positive hydrophobic flags in early screening.
Part 3: Electronic Structure & Reactivity (DFT Analysis)
For predicting reactivity (HOMO-LUMO gaps, chemical hardness) and exact geometry, the choice of Basis Set is the single most important variable due to the Iodine atom.
Table 2: DFT Basis Set Performance Comparison
Method: DFT-B3LYP Level of Theory
Basis Set
Handling of Iodine
Computational Cost
Accuracy for C–I Bond
Recommendation
6-31G(d,p)
Fail. Does not support Iodine (Z=53) in standard Gaussian/GAMESS implementations without modification.
Excellent. Triple-zeta valence with polarization. Handles relativistic effects implicitly.
High
Very High (Energetics)
Best for Single Point Energy & Reactivity.
Visualization: DFT Workflow for Halogenated Heterocycles
The following diagram outlines the decision logic for setting up the calculation to ensure convergence and accuracy.
Figure 1: Decision tree for DFT calculations involving heavy atoms (Iodine). Note the switch to def2-TZVP for final energy calculations to capture accurate electronic properties.
Part 4: ADMET Profiling (Toxicity & Metabolism)
4-Iodo-6-methylpyrimidine is an alkylating agent precursor. Therefore, predicting its reactivity with biological nucleophiles (toxicity) is paramount.
Table 3: Toxicity & Metabolism Grid
Endpoint
pkCSM Prediction
ProTox-II Prediction
Interpretation
Ames Toxicity
Positive
Positive (0.72 Prob)
The reactive C–I bond poses a mutagenic risk. Handling requires standard cytotoxic precautions.
Hepatotoxicity
Negative
Negative
The pyrimidine ring is generally metabolically stable in the liver compared to fused rings.
hERG I/II Inhibition
Negative / Negative
Negative
Low risk of cardiotoxicity (QT prolongation).
CYP2D6 Substrate
No
No
Unlikely to interfere with the metabolism of many CNS drugs.
Key Insight: Both tools flag the molecule as Ames Positive . This is consistent with the reactivity of alkyl/aryl halides which can alkylate DNA. However, pkCSM is preferred here as it provides specific "Max Tolerated Dose" (MTD) estimates, predicting a low MTD due to this reactivity.
Part 5: Step-by-Step Experimental Protocols
Protocol A: Rapid ADMET Screening (Open Source)
Use this for initial library filtering.
Structure Generation: Convert "4-Iodo-6-methylpyrimidine" to Canonical SMILES: Cc1cc(I)ncn1.
Submission: Navigate to the SwissADME web server.[1]
Configuration: Paste SMILES into the input list. Ensure "Run" is clicked.
Analysis:
Check the BOILED-Egg chart. This molecule should appear in the "White" (GI absorption) region but likely outside the "Yellow" (Brain) yolk due to polarity/efflux predictions.
Record Consensus LogP .
Toxicity Check: Navigate to pkCSM . Input the same SMILES.
Focus on the Ames Toxicity and Skin Sensitization outputs (halides are frequent sensitizers).
Use this for studying reaction mechanisms (e.g., Suzuki Coupling energetics).
Input Preparation: Build the 3D structure. Pre-optimize using a molecular mechanics force field (MMFF94) to clean bond angles.
Route Section Setup (Gaussian Example):
Keyword:#P B3LYP/gen pseudo=read opt freq
Explanation:gen allows mixing basis sets.[2] pseudo=read reads the ECP.
Basis Set Specification:
For C, H, N: 6-31G(d,p)
For I: LANL2DZ
Refinement (Single Point):
Take the optimized geometry (Chk file).
Run a new calculation with #P B3LYP/def2TZVP (Note: def2-TZVP has built-in ECP definitions for Iodine in modern Gaussian versions, simplifying the input).
Output Analysis: Extract the HOMO energy . A higher HOMO (less negative) indicates better nucleophilicity, though this molecule acts as an electrophile at the C-I position (examine LUMO character at C4).
References
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.
Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072.
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305. (Grounding for def2-TZVP recommendation).
Wadt, W. R., & Hay, P. J. (1985). Ab initio effective core potentials for molecular calculations.[2] Potentials for main group elements Na to Bi. The Journal of Chemical Physics, 82(1), 284-298. (Grounding for LANL2DZ).
Spectroscopic Comparison Guide: 4-Iodo-6-methylpyrimidine and Its Precursors
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts. Focus: Spectroscopic differentiation (NMR, IR, MS) of 4-Iodo-6-methylpyrimidine from its synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Publish Comparison Guide
Target Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts.
Focus: Spectroscopic differentiation (NMR, IR, MS) of 4-Iodo-6-methylpyrimidine from its synthetic precursors (4-Chloro-6-methylpyrimidine and 4-Hydroxy-6-methylpyrimidine).
Executive Summary
4-Iodo-6-methylpyrimidine is a critical heteroaryl halide intermediate, widely employed in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) for drug discovery scaffolds. Its superior reactivity compared to its chloro-analog makes it indispensable, yet its synthesis and storage present unique stability challenges.
This guide provides a definitive spectroscopic framework to distinguish the target product from its immediate precursors. The core of this analysis relies on the Heavy Atom Effect in
C NMR, which offers the most reliable "fingerprint" for validating successful iodination.
The Synthetic Pathway & Critical Control Points
The standard industrial synthesis proceeds from the hydroxy-pyrimidine (tautomer of the pyrimidinone) to the chloro-intermediate, followed by a Finkelstein-type or acid-mediated iodination.
NMR is the gold standard for differentiating these species. While
H NMR shows subtle shifts in the aromatic region, C NMR provides indisputable evidence of transformation due to the electronic properties of the halogen substituents.
The Heavy Atom Effect (C NMR)
The substitution of Chlorine with Iodine at the C4 position induces a dramatic upfield shift (shielding) of the ipso-carbon. This is contrary to the expected electronegativity trend (where I < Cl) and is caused by the Spin-Orbit Coupling (Heavy Atom Effect) associated with the large electron cloud of Iodine.
Comparative Data Table: Chemical Shifts
Position
Precursor 1: 4-Hydroxy
Precursor 2: 4-Chloro
Target: 4-Iodo
Shift Logic
C4 (Ipso)
~162-165 ppm
~160-162 ppm
~125-130 ppm
Diagnostic: ~35 ppm Upfield Shift due to I.
C2 (N-C-N)
~150-155 ppm
~158 ppm
~156 ppm
Minor desheilding in halo-forms.
C6 (C-Me)
~165 ppm
~168 ppm
~168 ppm
Stable; internal reference.
C5 (C-H)
~105 ppm
~118 ppm
~128 ppm
Downfield shift as ring electron density drops.
H5 (Proton)
~6.10 ppm
~7.35 ppm
~7.85 ppm
Deshielding due to anisotropy of Halogen.
Analyst Note: If your
C spectrum shows a quaternary carbon signal around 160 ppm, your iodination failed. You are looking for a new signal appearing significantly upfield, often buried near the aromatic solvent signals (120-130 ppm range).
Figure 2: Logic flow for interpreting C4 carbon shifts during the Cl -> I transformation.
Infrared Spectroscopy (FT-IR)
IR is less specific for the halo-pyrimidine fingerprint but is excellent for monitoring the consumption of the hydroxy precursor.
4-Hydroxy-6-methylpyrimidine:
Dominant Feature: Strong Carbonyl (C=O) stretch at 1650–1700 cm⁻¹ (due to the pyrimidinone tautomer).
Secondary Feature: Broad N-H/O-H stretch at 2800–3200 cm⁻¹ .
4-Chloro / 4-Iodo Analogues:
Validation: Complete disappearance of the C=O and broad O-H bands.
Differentiation:
C-Cl Stretch: ~730–760 cm⁻¹ (Stronger).
C-I Stretch: ~500–600 cm⁻¹ (Often weak and requires Far-IR or clear fingerprint region).
Warning: Do not rely solely on IR to distinguish Chloro from Iodo; use it to confirm the absence of Hydroxy.
Mass Spectrometry (MS)
MS provides the quickest confirmation of atomic composition based on isotopic abundance.
4-Chloro-6-methylpyrimidine (MW ~128.5):
Shows a characteristic 3:1 ratio for M : M+2 peaks (due to
Cl and Cl isotopes).
4-Iodo-6-methylpyrimidine (MW ~220.0):
Shows a single dominant peak at M+. Iodine is monoisotopic (
I).
Absence of M+2: The lack of the +2 isotope peak is the definitive MS signature for the iodo-compound.
Experimental Protocols
Synthesis Context (For Reference)
While this guide focuses on analysis, understanding the synthesis aids troubleshooting.
Chlorination: 4-Hydroxy-6-methylpyrimidine is refluxed with POCl
. Risk: Incomplete conversion leaves C=O peaks.
Iodination: 4-Chloro-6-methylpyrimidine is treated with cold 57% HI (aq) or NaI/HCl in acetonitrile. Risk: Light sensitivity leads to iodine liberation (purple color).
Analytical Method: HPLC-UV/MS
Use this protocol to separate and identify all three components in a reaction mixture.
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient: 5% B to 95% B over 10 minutes.
Detection: UV at 254 nm (general) and 280 nm (iodine compounds often absorb strongly here).
Stability Note: The Iodo-compound is sensitive to photolysis.
Observation: If the 4-Iodo peak decreases and a new peak matches the starting 4-Hydroxy or a reduced des-iodo species, the sample has degraded.
Precaution: Use amber vials for all Iodo-pyrimidine solutions.
Stability & Handling Comparison
Feature
4-Chloro-6-methylpyrimidine
4-Iodo-6-methylpyrimidine
Physical State
Low-melting solid / Liquid
Solid (often crystalline)
Light Sensitivity
Low
High (Turns purple/brown)
Hydrolysis Risk
Low (Stable in water)
Moderate (Slow hydrolysis to OH)
Storage
Room Temp, inert atm.
Fridge (2-8°C), Dark, Inert
Why this matters:
Researchers often observe a "stalled" Suzuki coupling when using old batches of 4-Iodo-6-methylpyrimidine. This is rarely due to catalyst poisoning and usually due to the degradation of the C-I bond back to the unreactive C-OH or C-H species upon light exposure. Always re-verify the
C NMR signal at ~128 ppm before using stored batches.
References
Source: World Intellectual Property Organization (WO2002000628A2).
Heavy
C NMR:
Source: Oregon St
Title:
C NMR Chemical Shift D
URL:[Link] (General Reference for Heavy Atom Shielding).
Iodination Methodologies (Finkelstein):
Source: Journal of Organic Chemistry (General Reference).
Context: The conversion of chloro-heterocycles to iodo-heterocycles via NaI/HI is a standard textbook transformation, relying on the solubility differences of NaCl vs NaI in acetone/acetonitrile.
This guide outlines the authoritative disposal and handling protocols for 4-Iodo-6-methylpyrimidine . Notice on Chemical Identity: While the CAS 16155-63-6 corresponds to 4-Iodo-6-methylpyrimidine, public safety datasets...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the authoritative disposal and handling protocols for 4-Iodo-6-methylpyrimidine .
Notice on Chemical Identity:
While the CAS 16155-63-6 corresponds to 4-Iodo-6-methylpyrimidine, public safety datasets for this specific isomer are limited compared to its analogs. Therefore, this guide applies the Precautionary Principle , utilizing safety data from the structural class (Halogenated Pyrimidines) to ensure maximum safety coverage.
Executive Summary
Chemical Class: Halogenated Heterocycle (Organoiodide).
Primary Hazard: Skin/Eye Irritant; Potential Respiratory Sensitizer; Emission of toxic Iodide vapors (HI/I₂) upon thermal decomposition.
Disposal Method:High-Temperature Incineration with flue gas scrubbing.
Prohibited: Do NOT dispose of down the drain. Do NOT mix with strong oxidizers or acids.[1]
Chemical Profile & Hazard Identification
Before disposal, verify the material against this profile to ensure compatibility with waste streams.
This protocol is "self-validating" because it forces a physical check of the waste stream's state before it leaves your control.
Step 1: Purity Check
Is the material pure solid?
Proceed to Stream A .
Is the material dissolved in solvent?
Proceed to Stream B .
Step 2: Compatibility Test (Small Scale)
Why? To prevent drum over-pressurization.
Take a small aliquot (10-50 mg) of the waste.
Mix with the intended waste stream solvent (e.g., non-halogenated organic waste) in a fume hood.
Observation: If bubbling, heat generation, or color change (iodine release) occurs, DO NOT BULK . Package as a separate "Lab Pack."
Step 3: Packaging
Container: High-density polyethylene (HDPE) or Amber Glass.
Labeling: Must read "Hazardous Waste - Halogenated Organic Solid" .
Specific Warning: Add secondary label: "Contains Iodine - Potential Acid Gas Source."
Disposal Workflow (Decision Logic)
The following diagram illustrates the decision matrix for disposing of 4-Iodo-6-methylpyrimidine.
Figure 1: Decision tree for the safe segregation and disposal of halogenated pyrimidine waste.
Destruction Methodology
Why Incineration?
Chemical treatment (e.g., hydrolysis) is often ineffective for the pyrimidine ring, which is highly stable. Furthermore, chemical oxidation can liberate elemental Iodine (
), a toxic corrosive vapor.
Required Method: Rotary Kiln Incineration
Temperature: Primary chamber
; Secondary chamber .
Residence Time:
seconds in secondary chamber.
Scrubbing: The facility must utilize a Wet Scrubber (Caustic Soda/NaOH) .
Mechanism:[2] The combustion generates Hydrogen Iodide (HI) and
. The caustic scrubber neutralizes these acid gases into harmless salts (NaI).
Emergency Spill Procedures
Immediate Action Plan:
Evacuate: Clear the immediate area of non-essential personnel.
PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat. If dust is present, use an N95 or P100 particulate respirator.
Containment:
Solid Spill: Do not dry sweep (creates dust). Cover with a damp paper towel or use a HEPA vacuum dedicated to hazardous waste.
Liquid Spill: Absorb with vermiculite or sand. Do NOT use sawdust (combustible reaction risk with iodine compounds).
Decontamination: Clean the surface with a dilute solution of Sodium Thiosulfate (5-10%) followed by soapy water.
Why? Thiosulfate reduces any liberated Iodine (
, brown) to colorless Iodide (), reducing volatility and toxicity.
Regulatory Compliance (USA Focus)
RCRA Classification:
This specific compound is not listed on the EPA "P" or "U" lists.
However, it must be characterized. If dissolved in a flammable solvent, it carries the D001 (Ignitable) code.
If the waste contains significant halogenated solvents (like DCM), it may carry F-listed codes (e.g., F002).